5,6-trans-Vitamin D3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859070 | |
| Record name | 9,10-Secocholesta-5,7,10-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6-trans-Vitamin D3 from 7-Dehydrocholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3. The synthesis originates from 7-dehydrocholesterol (7-DHC) and proceeds through the formation of pre-Vitamin D3 and 5,6-cis-Vitamin D3. This document details the photochemical and thermal isomerization steps, the critical cis-trans isomerization to the final product, and relevant analytical and purification methodologies.
Introduction
Vitamin D3, or cholecalciferol, is a crucial secosteroid hormone in calcium homeostasis and various other physiological processes. Its synthesis in the skin is initiated by the ultraviolet B (UVB) irradiation of 7-dehydrocholesterol. This process leads to the formation of pre-Vitamin D3, which then thermally isomerizes to the biologically active 5,6-cis-Vitamin D3. Prolonged sun exposure can lead to the formation of various photoproducts, including this compound. This trans-isomer is also of significant interest to researchers for its distinct biological activities and potential therapeutic applications. This guide will delineate the synthetic pathway to this compound, providing quantitative data and detailed experimental protocols for its laboratory preparation.
Synthesis Pathway Overview
The synthesis of this compound from 7-dehydrocholesterol is a multi-step process that can be broadly divided into three key stages:
-
Photochemical Conversion: 7-Dehydrocholesterol is converted to pre-Vitamin D3 upon exposure to UVB radiation. This reaction involves the photo-induced cleavage of the 9,10-bond in the B-ring of the sterol backbone.
-
Thermal Isomerization: Pre-Vitamin D3, a thermally unstable intermediate, undergoes a temperature-dependent sigmatropic rearrangement to form the more stable 5,6-cis-Vitamin D3.
-
Cis-Trans Isomerization: The final step involves the isomerization of the 5,6-cis double bond of cholecalciferol to the trans configuration, yielding this compound. This can be achieved through photosensitized energy transfer or iodine catalysis.
This overall synthetic pathway is also subject to the formation of by-products, such as lumisterol and tachysterol, which are photoisomers of pre-Vitamin D3.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound. It is important to note that yields and reaction times can vary significantly based on the specific experimental conditions.
Table 1: Photochemical Conversion of 7-Dehydrocholesterol to Pre-Vitamin D3
| Parameter | Value/Range | Notes |
| UV Wavelength | 275 - 300 nm | Optimal for the conversion of 7-DHC. |
| Solvent | Ethanol, Hexane, t-Butyl methyl ether | Reaction kinetics can be solvent-dependent. |
| Temperature | Typically ambient or below | To minimize thermal side reactions. |
| Conversion of 7-DHC | Up to 42% | Higher conversions can lead to increased byproduct formation.[1] |
| Selectivity for Pre-Vitamin D3 | ~40% | Dependent on irradiation time and temperature.[1] |
Table 2: Thermal Isomerization of Pre-Vitamin D3 to 5,6-cis-Vitamin D3
| Parameter | Value/Range | Notes |
| Temperature | 37°C - 100°C | Higher temperatures accelerate the reaction.[2][3] |
| Solvent | Hexane, Ethanol | The reaction is faster in more polar solvents. |
| Half-life (t½) at 37°C | ~2.5 hours (in human skin) | The reaction is significantly faster in biological membranes compared to organic solvents.[2] |
| Equilibrium | Favors Vitamin D3 formation | The equilibrium constant (K) at 37°C is approximately 11.44 in human skin.[2] |
Table 3: Isomerization of 5,6-cis-Vitamin D3 to this compound
| Parameter | Method | Value/Range | Notes |
| Quantum Yield (Φ) | Photosensitized (Flavin mononucleotide) | 0.15 ± 0.01 (in air) | Increases to 0.32 ± 0.02 in the absence of oxygen.[4] |
| Catalyst | Iodine | Catalytic amounts | Specific conditions are crucial to avoid side reactions. |
| Solvent | Ethanol, tert-Butyl alcohol/water | Solvent choice affects reaction efficiency.[4] | |
| Temperature | Ambient | Typically carried out at room temperature. |
Experimental Protocols
Photochemical Conversion of 7-Dehydrocholesterol to Pre-Vitamin D3
Objective: To convert 7-dehydrocholesterol to pre-vitamin D3 using UV irradiation.
Materials:
-
7-Dehydrocholesterol (7-DHC)
-
Ethanol (spectroscopic grade)
-
Quartz reaction vessel
-
UVB lamp (emission peak around 295 nm)
-
Nitrogen gas supply
-
Magnetic stirrer
Procedure:
-
Dissolve 7-dehydrocholesterol in ethanol to a concentration of 0.05 M in the quartz reaction vessel.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can lead to oxidative side products.
-
While maintaining a gentle nitrogen flow over the solution, place the reaction vessel under the UVB lamp.
-
Irradiate the solution with constant stirring. The irradiation time will depend on the lamp intensity and the desired conversion rate. It is recommended to monitor the reaction progress by HPLC to avoid excessive formation of byproducts like lumisterol and tachysterol. A typical irradiation time can range from 30 minutes to a few hours.
-
After the desired conversion is achieved (typically aiming for a balance between 7-DHC conversion and pre-Vitamin D3 selectivity), stop the irradiation.
-
The resulting solution containing pre-Vitamin D3, unreacted 7-DHC, and byproducts is used directly in the next step.
Thermal Isomerization of Pre-Vitamin D3 to 5,6-cis-Vitamin D3
Objective: To thermally convert the pre-Vitamin D3 in the reaction mixture to 5,6-cis-Vitamin D3.
Materials:
-
Solution from the previous photochemical step
-
Round-bottom flask
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen gas supply
Procedure:
-
Transfer the solution from the photochemical reaction to a round-bottom flask.
-
Fit the flask with a condenser and ensure a nitrogen atmosphere is maintained.
-
Heat the solution to a temperature between 60°C and 80°C. The optimal temperature is a trade-off between reaction rate and potential degradation.
-
Maintain the temperature for a period of 1 to 4 hours. The progress of the isomerization can be monitored by HPLC, observing the decrease of the pre-Vitamin D3 peak and the increase of the 5,6-cis-Vitamin D3 peak.
-
Once the isomerization is complete (or has reached equilibrium), cool the reaction mixture to room temperature.
Iodine-Catalyzed Isomerization of 5,6-cis-Vitamin D3 to this compound
Objective: To isomerize the 5,6-cis double bond of Vitamin D3 to the trans configuration.
Materials:
-
Crude 5,6-cis-Vitamin D3 solution from the previous step
-
Iodine (catalytic amount)
-
Ethanol or other suitable solvent
-
Sodium thiosulfate solution (aqueous)
-
Separatory funnel
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To the solution of crude 5,6-cis-Vitamin D3, add a catalytic amount of iodine (a few crystals). The solution will turn brown.
-
Stir the reaction mixture at room temperature and protect it from light.
-
Monitor the reaction by HPLC until the desired conversion to this compound is achieved. The reaction time can vary from minutes to hours depending on the amount of catalyst and the substrate concentration.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color of the solution will disappear.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Objective: To purify the crude this compound from unreacted starting material, isomers, and byproducts.
Method: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the various isomers of Vitamin D3.
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column or a normal-phase silica or amino-propyl column can be used. The choice will depend on the specific mixture of isomers to be separated. For separating the cis and trans isomers, a normal-phase column often provides better resolution.
-
Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane and a slightly more polar solvent like isopropanol (e.g., 99:1 hexane:isopropanol).
-
Mobile Phase (Reversed Phase): A mixture of methanol, acetonitrile, and water.
-
Detection: UV detector set at a wavelength between 265 nm and 280 nm, as the different isomers have slightly different absorption maxima.
-
Procedure:
-
Dissolve the crude product in a small amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with the chosen mobile phase and collect fractions corresponding to the peak of this compound. The identity of the peaks should be confirmed by analytical HPLC with standards if available.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic pathway of this compound from 7-dehydrocholesterol.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Vitamin D Metabolic Pathway
Caption: Simplified metabolic pathway of Vitamin D3 in the human body.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microflow High-p,T Intensification of Vitamin D3 Synthesis Using an Ultraviolet Lamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomerization of Cholecalciferol through Energy Transfer as a Protective Mechanism Against Flavin-Sensitized Photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photochemical Isomerization of Vitamin D3 to its 5,6-trans Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photochemical isomerization of vitamin D3, with a specific focus on the formation of the 5,6-trans-vitamin D3 isomer. It covers the underlying photochemical pathways, detailed experimental protocols derived from established methodologies, and quantitative data to support the understanding of this process.
Introduction to Vitamin D3 Photochemistry
Vitamin D3 (cholecalciferol) is a crucial secosteroid essential for calcium homeostasis and bone metabolism.[1] Its synthesis is a fascinating example of photochemistry in biology, initiated by the exposure of 7-dehydrocholesterol (7-DHC) in the skin to ultraviolet B (UVB) radiation (290-315 nm).[[“]][3][4] This process, however, does not terminate with the formation of vitamin D3. Continued irradiation leads to the formation of various photoisomers, including lumisterol, tachysterol, and this compound.[4][5] While once considered inactive byproducts, these photoisomers are now subjects of research for their potential biological activities.[5][6][7] The this compound isomer is a significant photoproduct formed from the continued irradiation of vitamin D3.[7][8]
The Photochemical Pathway
The formation of vitamin D3 and its subsequent isomerization is a multi-step process governed by light and heat.
-
Formation of Pre-Vitamin D3: The process begins with the photoisomerization of 7-dehydrocholesterol (7-DHC). Upon absorbing UVB radiation, the B-ring of the 7-DHC molecule undergoes an electrocyclic ring-opening reaction to form pre-vitamin D3.[4][9] This reaction is most efficient at wavelengths between 290 and 320 nm.[10]
-
Thermal Isomerization to Vitamin D3: Pre-vitamin D3 is thermally unstable and undergoes a temperature-dependent sigmatropic hydrogen shift to form the more stable vitamin D3 (cholecalciferol).[4][9]
-
Photoisomerization to this compound and Other Isomers: If the skin or a solution of vitamin D3 is subjected to prolonged UV irradiation, the vitamin D3 molecule itself can absorb photons, leading to further isomerization.[8] This over-irradiation can lead to the formation of several photoproducts, including suprasterol I, suprasterol II, and this compound.[5][8] The formation of these isomers, such as tachysterol and lumisterol, can also occur from the continued irradiation of pre-vitamin D3.[4][9]
Quantitative Data
The efficiency of photochemical reactions is often described by their quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. The product distribution can vary significantly depending on the reaction conditions.
| Parameter | Value | Conditions | Source |
| Quantum Yield (Φ) | |||
| Overall Photodegradation of Vitamin D3 | 0.42 ± 0.1 | Pure, tritiated vitamin D3 in methanol, sunlight exposure. | [8] |
| Product Distribution | |||
| Pre-vitamin D3 | 85-86% | Irradiation of 7-DHC in ethanol with a mercury lamp for 2-4 hours. | [10] |
| Tachysterol | 4.5-6.0% | Irradiation of 7-DHC in ethanol with a mercury lamp for 2-4 hours. | [10] |
| Lumisterol | 1.0-1.5% | Irradiation of 7-DHC in ethanol with a mercury lamp for 2-4 hours. | [10] |
| Unreacted 7-DHC | 1.0-2.0% | Irradiation of 7-DHC in ethanol with a mercury lamp for 2-4 hours. | [10] |
Experimental Protocols
The following sections detail generalized protocols for the photochemical synthesis and analysis of vitamin D3 isomers, based on methodologies described in the literature and patents.
A typical experimental workflow for the synthesis of vitamin D3 and its photoisomers involves several key steps from preparation to analysis.
Materials and Equipment:
-
Starting Material: 7-dehydrocholesterol (7-DHC)
-
Solvents: Ethanol is commonly used.[10] Mixed solvent systems (non-polar/polar) have also been described.[11]
-
Antioxidant: Butylated hydroxytoluene (BHT) can be added to minimize degradation.[10]
-
Light Source: Low, medium, or high-pressure mercury lamps are frequently used.[10] The key is to have a sufficient emission in the UVB range (290-320 nm).
-
Reactor: An inner-immersed type photochemical reactor is suitable, allowing for temperature control and inert atmosphere (e.g., nitrogen protection).[11]
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10][12]
Protocol:
-
Solution Preparation: Dissolve 7-dehydrocholesterol in the chosen solvent (e.g., ethanol) to a desired concentration.[10][11]
-
Antioxidant Addition: Add a catalytic amount of an antioxidant like BHT to the solution.[10]
-
Irradiation:
-
Transfer the reaction mixture to the photochemical reactor.
-
Maintain an inert atmosphere by purging with nitrogen.[11]
-
Initiate irradiation using the UV lamp.
-
Control the temperature of the reaction mixture. Temperatures can range from 23°C to 85°C.[10][11]
-
The duration of irradiation can vary from approximately 30 minutes to several hours, depending on the lamp intensity, concentration, and desired conversion.[10]
-
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of 7-DHC and the formation of pre-vitamin D3, vitamin D3, and its isomers.[10]
-
Thermal Conversion (Post-Irradiation): After the desired level of pre-vitamin D3 is formed, the UV lamp is turned off, and the solution may be heated (e.g., 40-80°C) for several hours to facilitate the thermal conversion of pre-vitamin D3 to vitamin D3.[10] Over-irradiation during the primary photochemical step will directly lead to the formation of this compound and other photoisomers.
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of vitamin D3 and its isomers.
Typical HPLC Parameters:
-
Column: Reversed-phase columns, such as C18, are commonly used.[12] Highly hydrophobic phases can improve the separation of structurally similar isomers.[13]
-
Mobile Phase: Isocratic or gradient elution can be employed. A common mobile phase is 100% methanol or a mixture of acetonitrile and tetrahydrofuran (e.g., 90:10).[12][13]
-
Flow Rate: A typical flow rate is around 0.4 - 1.0 mL/min.[12][13]
-
Temperature: Column temperature is often controlled, for example, at 30°C.[13]
-
Detection: A UV detector set at 265 nm is effective for quantifying vitamin D isomers, as they share a similar UV absorbance maximum.[13]
-
Identification: While HPLC with UV detection is excellent for quantification, mass spectrometry (MS) is often coupled with LC (LC-MS) for unambiguous identification of the isomers based on their mass-to-charge ratio.[3]
Conclusion
The photochemical isomerization of vitamin D3 to the 5,6-trans isomer is a complex process that is highly dependent on irradiation conditions. For researchers and professionals in drug development, a thorough understanding of the reaction pathway and precise control over experimental parameters are crucial for the selective synthesis and isolation of this and other biologically relevant photoisomers. The protocols and data presented in this guide provide a foundational framework for further investigation into the synthesis, characterization, and potential applications of this compound.
References
- 1. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]
- 2. consensus.app [consensus.app]
- 3. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunlight and Vitamin D: A global perspective for health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantum yield for the photo-degradation of vitamin D3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]
- 11. CN1445215A - Photochemical synthesis of vitamin D3Method (2) - Google Patents [patents.google.com]
- 12. nacalai.com [nacalai.com]
- 13. chromatographyonline.com [chromatographyonline.com]
In Vivo Effects of 5,6-trans-Vitamin D3 on Calcium Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, is recognized as a biologically active form of cholecalciferol.[1] Its distinct stereochemical configuration, where the A-ring is rotated 180° relative to the C/D-ring system, influences its interaction with the vitamin D receptor (VDR) and subsequent modulation of calcium homeostasis. This technical guide provides a comprehensive overview of the in vivo effects of this compound on calcium metabolism, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key molecular pathways.
Quantitative Data on Calcium Metabolism
The in vivo administration of this compound and its hydroxylated metabolite, 5,6-trans-25-hydroxyvitamin D3, elicits measurable changes in several key parameters of calcium metabolism. The following tables summarize the available quantitative data from studies in human subjects and animal models.
Table 1: Effect of this compound on Intestinal Calcium Absorption in Patients with Chronic Renal Disease
| Dosage of this compound | Duration of Administration | Patient Population | Effect on Intestinal Calcium Absorption | Reference |
| 0.5 to 1.0 mg/day | 8 days | 6 patients with chronic renal disease (GFR 4.8 to 37 ml/min) | No improvement observed. | [2] |
| 5 mg/day | 8 days | 2 of the same patients (most uremic) | Markedly increased absorption, leading to normalization. | [2] |
| 5 mg/day (native Vitamin D3) | 8 days | 2 other uremic patients (control group) | No significant increase in absorption. | [2] |
Table 2: Vitamin D Receptor (VDR) Binding Affinity of this compound and Related Compounds
| Compound | Dissociation Constant (Kd) in nM | Reference |
| This compound | 560 | |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | |
| 25-hydroxytachysterol3 | 22 | |
| 7-dehydrocholesterol | >20,000 | |
| Tachysterol | >20,000 | |
| Lumisterol | >20,000 |
Absence of comprehensive tabular data in the search results for serum calcium, urinary calcium excretion, and bone turnover markers following this compound administration necessitates a qualitative description of these effects.
-
Serum Calcium: In patients with hypoparathyroidism, 5,6-trans-25-hydroxycholecalciferol has been shown to normalize serum calcium levels. The effect is less pronounced in patients with chronic renal failure, suggesting that uremia may have an additional depressive influence on calcium metabolism.
-
Bone Turnover Markers: The increase in urinary hydroxyproline excretion with 5,6-trans-25-hydroxyvitamin D3 treatment points towards an influence on bone resorption. However, direct quantitative measurements of bone turnover markers such as CTX (C-terminal telopeptide of type I collagen) and P1NP (procollagen type I N-terminal propeptide) in response to this compound are not detailed in the available search results.
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of this compound on calcium metabolism are crucial for reproducible research. The following sections describe methodologies commonly employed in such studies.
Animal Models for Studying Vitamin D Effects
-
Rat Model of Vitamin D Deficiency:
-
Induction of Deficiency: Weanling rats (e.g., Sprague-Dawley or Wistar strains) are fed a vitamin D-deficient diet for a period of 3 to 6 weeks.[3][4] This diet is also often low in calcium (e.g., 0.02%) to exacerbate the effects of vitamin D deficiency. To accelerate the depletion of endogenous vitamin D stores, some protocols include intraperitoneal injections of agents that induce the catabolism of vitamin D metabolites.[3]
-
Housing: Animals are typically housed under UV-free lighting conditions to prevent cutaneous synthesis of vitamin D.
-
Diet Composition: A standard vitamin D-deficient diet for rats might consist of (in g/kg): 600 casein, 239 corn starch, 100 corn oil, 40 salt mix (without calcium or phosphorus), 10 vitamin mix (without vitamin D), and 1 cellulose. Calcium and phosphorus levels are adjusted as required for the specific study design.
-
Administration of this compound: The compound is typically dissolved in a suitable vehicle such as ethanol or propylene glycol and administered orally via gavage or intraperitoneally. Doses would be based on the specific aims of the study, with ranges informed by previous research (e.g., from µg/kg to mg/kg body weight).
-
Measurement of Intestinal Calcium Absorption
1. In Situ Intestinal Loop Technique:
This method allows for the measurement of calcium absorption from a defined segment of the intestine in an anesthetized animal.
-
Surgical Preparation: A rat is anesthetized, and the abdominal cavity is opened. A segment of the small intestine (e.g., duodenum or jejunum) of a specific length (e.g., 10-15 cm) is isolated. The ends of the segment are ligated to create a closed loop, taking care to maintain blood supply.
-
Injection of Test Solution: A solution containing a known concentration of calcium and a radioactive tracer (e.g., 45Ca) is injected into the lumen of the ligated loop.
-
Incubation Period: The loop is returned to the abdominal cavity for a defined period (e.g., 30-60 minutes) to allow for calcium absorption.
-
Sample Collection and Analysis: After the incubation period, the loop is removed, and the remaining luminal contents are collected. Blood samples may also be taken. The amount of 45Ca that has disappeared from the lumen is determined by scintillation counting, and this is used to calculate the rate of calcium absorption.
2. Everted Gut Sac Technique:
This ex vivo method measures the active transport of calcium against a concentration gradient.
-
Tissue Preparation: A segment of the small intestine is excised from a euthanized animal and immediately placed in ice-cold saline. The segment is then everted (turned inside out) on a glass rod.
-
Sac Formation: One end of the everted segment is tied off to form a sac. The sac is filled with a specific volume of a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of calcium.
-
Incubation: The filled sac is incubated in a larger volume of the same buffer, often containing a radioactive calcium tracer (45Ca), and gassed with 95% O2/5% CO2 at 37°C for a defined period (e.g., 60-90 minutes).
-
Analysis: After incubation, the concentration of calcium (and 45Ca) in the serosal fluid (inside the sac) and the mucosal fluid (outside the sac) is measured. Active transport is demonstrated by a serosal-to-mucosal concentration ratio greater than one.
Biochemical Analysis of Calcium Metabolism Markers
-
Serum and Urinary Calcium: Blood is collected via cardiac puncture or from the tail vein, and serum is separated. Urine is collected over a 24-hour period using metabolic cages. Calcium concentrations in serum and urine are determined using standard methods such as atomic absorption spectrophotometry or colorimetric assays.
-
Bone Turnover Markers: Serum levels of bone formation markers (e.g., P1NP, osteocalcin) and bone resorption markers (e.g., CTX) are measured using commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[5]
Genomic Signaling Pathway of this compound in Intestinal Epithelial Cells
The following diagram illustrates the proposed genomic signaling pathway of this compound in an intestinal epithelial cell (enterocyte).
Experimental Workflow for In Vivo Study of this compound
The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound on calcium metabolism in a rat model.
Conclusion
This compound is a biologically active isomer of vitamin D3 that demonstrates clear effects on calcium metabolism, particularly in stimulating intestinal calcium absorption. Its lower binding affinity for the VDR compared to its 25-hydroxylated counterpart suggests that metabolic activation may enhance its activity. While current research provides a foundational understanding of its qualitative effects, further studies are required to generate comprehensive quantitative data on its impact on serum and urinary calcium levels, and bone turnover markers. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct rigorous investigations into the therapeutic potential of this compound for disorders of calcium metabolism.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. scispace.com [scispace.com]
- 3. A Novel Rat Model of Vitamin D Deficiency: Safe and Rapid Induction of Vitamin D and Calcitriol Deficiency without Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation, mineralization, and resorption of bone in vitamin D—deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 5,6-trans-Vitamin D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early research surrounding the discovery, synthesis, and biological evaluation of 5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3. The document provides a comprehensive overview of the foundational studies that characterized this compound, including detailed experimental protocols, quantitative biological data, and a visualization of its mechanism of action.
Introduction
This compound, also known as 5,6-trans-cholecalciferol, is a geometric isomer of vitamin D3 formed through the photoisomerization of previtamin D3 or the iodine-catalyzed isomerization of vitamin D3.[1][2] Early research into the isomers of vitamin D3 was crucial in understanding the structural requirements for biological activity and the metabolism of this essential secosteroid. This guide focuses on the seminal work that led to the identification and characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data from early research on this compound, providing a comparative overview of its physicochemical properties and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H44O | [3] |
| Molecular Weight | 384.6 g/mol | [3] |
| UV Absorption (λmax) | 272 nm | Holick et al., 1972 |
| Mass Spectrum (m/z) | 384 (M+), 366, 271, 136, 118 | Holick et al., 1972 |
Table 2: Biological Activity of this compound
| Assay | Species | Result | Reference |
| Intestinal Calcium Transport | Anephric Rats | Active at 25 µg dose | [4] |
| Bone Calcium Mobilization | Anephric Rats | Active at 25 µg dose | [4] |
| Vitamin D Receptor (VDR) Binding | Not Specified | Dissociation constant (Kd) = 560 nM | [5][6] |
| Keratinocyte Proliferation Inhibition | Human | Significant inhibition at 10⁻⁶ M | [5] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and biological evaluation of this compound as described in early research literature.
Synthesis of this compound via Iodine Isomerization
This protocol is based on the method described by Kobayashi et al. (1976).[7]
Materials:
-
Vitamin D3 (cholecalciferol)
-
n-Hexane
-
Iodine
-
Alumina (for column chromatography)
-
p-Phenylazobenzoyl chloride (optional, for esterification)
Procedure:
-
Dissolve Vitamin D3 in n-hexane.
-
Add a small quantity of iodine to the solution.
-
Expose the reaction mixture to visible light. The progress of the isomerization can be monitored by thin-layer chromatography (TLC), which will show the formation of several spots, including this compound.
-
Once the reaction is deemed complete, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting oil using alumina column chromatography.
-
Elute the column with a suitable solvent system to separate the isomers. Collect fractions and monitor by TLC to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield a colorless oil.
-
Crystallize the oil from n-hexane to obtain snow-white crystalline this compound.
Note: An alternative purification method involves esterification with p-phenylazobenzoyl chloride, followed by crystallization and saponification, though the direct crystallization method is reported to be effective.[7]
Biological Activity Assays
The following protocols are based on the in vivo studies conducted by Holick et al. (1972) in anephric rats.[4]
Animals:
-
Male albino rats, weanling.
-
Maintain on a vitamin D-deficient diet for 4-5 weeks.
-
Perform bilateral nephrectomy (anephric) or sham operation 24 hours prior to the experiment.
Procedure:
-
Administer a single dose of 25 µg of this compound in 0.1 ml of 95% ethanol intrajugularly to the anephric or sham-operated rats.
-
After 24 hours, measure the intestinal calcium transport using an in vitro everted gut sac technique.
-
Prepare everted duodenal sacs from the rats.
-
Fill the sacs with a medium containing a known concentration of radioactive calcium (⁴⁵Ca).
-
Incubate the sacs in a bathing solution also containing ⁴⁵Ca.
-
After incubation, measure the amount of ⁴⁵Ca transported into the serosal fluid of the gut sac.
-
Express the results as the ratio of the final concentration of ⁴⁵Ca in the serosal fluid to that in the mucosal fluid.
Animals:
-
Same as for the intestinal calcium transport assay.
Procedure:
-
Administer a single dose of 25 µg of this compound in 0.1 ml of 95% ethanol intrajugularly to the anephric or sham-operated rats.
-
After 24 hours, collect blood samples from the rats.
-
Determine the serum calcium concentration using a suitable method, such as atomic absorption spectrophotometry.
-
An increase in serum calcium concentration compared to control animals indicates mobilization of calcium from the bone.
Mandatory Visualization
This section provides diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows related to the discovery and action of this compound.
Synthesis and Isomerization Pathway
Experimental Workflow for Biological Activity Assessment
Vitamin D Receptor (VDR) Signaling Pathway
References
- 1. A new technique for measuring intestinal calcium absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. This compound | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 6. Pleiotropic Activities of Vitamin D Receptors – Adequate Activation for Multiple Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Initial Studies on the Biological Activity of 5,6-trans-Vitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a photoisomer of vitamin D3, formed upon exposure of vitamin D3 to sunlight.[1][2][3] While the canonical pathway of vitamin D3 activation involves sequential hydroxylation to its hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol), its photoisomers, including this compound, have also demonstrated distinct biological activities.[3][4] This technical guide provides an in-depth overview of the initial studies on the biological activity of this compound, focusing on its interaction with the vitamin D receptor (VDR), its effects on cellular processes, and its role in calcium metabolism. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of vitamin D analogs.
Core Biological Activities
Initial research has highlighted several key biological activities of this compound, ranging from receptor binding to in vivo physiological effects.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of vitamin D compounds are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression.[5][6] Studies have shown that this compound binds to the VDR, although with a lower affinity compared to the active form, calcitriol. The dissociation constant (Kd) of this compound for the VDR has been reported to be 560 nM.[1][7][8]
Cellular Proliferation and Differentiation
Vitamin D3 and its analogs are known to induce cell differentiation and inhibit the proliferation of various cell types, including cancer cells.[7][8][9][10] this compound has been shown to exhibit antiproliferative activity in cultured human keratinocytes.[1][8] A significant inhibition of ³H-thymidine incorporation into the DNA of normal human keratinocytes was observed at a concentration of 10⁻⁶ M.[7][8]
Furthermore, a novel synthetic analog, 1,25(OH)2-16-ene-5,6-trans-D3, which incorporates the 5,6-trans motif, has demonstrated potent antiproliferative effects on breast (MCF-7), prostate (LNCaP), and myeloid leukemia (HL-60) cancer cell lines, with 10-100 times greater activity than the natural active form of vitamin D3.[11] This analog was also found to increase the proportion of MCF-7 cells in the G0-G1 phase of the cell cycle and induce the expression of cyclin-dependent kinase inhibitors p21waf1 and p27kip1.[11]
Calcium Metabolism and Bone Health
A primary function of vitamin D is the regulation of calcium and phosphorus homeostasis, which is crucial for bone health.[12][13] In vivo studies have demonstrated the effects of this compound on calcium metabolism.
-
Intestinal Calcium Transport: In anephric rats on a low-calcium and vitamin D-deficient diet, a 25 µg dose of this compound was shown to induce intestinal calcium transport.[14]
-
Bone Calcium Mobilization: The same study also observed bone calcium mobilization in these rats.[14]
-
Bone Mineralization: In vitamin D-deficient chicks, daily administration of 1, 3, and 10 µg of this compound resulted in increased tibia ash weight and bone mineralization.[14]
-
Chronic Renal Disease: Studies in patients with chronic renal disease showed that administration of 5 mg of this compound for 8 days markedly increased calcium absorption, suggesting its potential as a therapeutic agent for hypocalcemia in renal failure.[15][16]
Data Presentation
The following tables summarize the key quantitative data from initial studies on this compound.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| This compound | 560 nM | [1][7][8] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [1] |
| 25-hydroxytachysterol3 | 22 nM | [1] |
Table 2: In Vitro Biological Activity
| Compound | Cell Line | Effect | Effective Concentration | Reference |
| This compound | Normal human keratinocytes | Inhibition of proliferation | 10⁻⁶ M | [7][8] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 (breast cancer) | Inhibition of clonal growth | 10-100x more potent than 1,25(OH)2D3 | [11] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | LNCaP (prostate cancer) | Inhibition of clonal growth | 10-100x more potent than 1,25(OH)2D3 | [11] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60 (myeloid leukemia) | Inhibition of clonal growth | 10-100x more potent than 1,25(OH)2D3 | [11] |
Table 3: In Vivo Biological Activity in Animal Models
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | Vitamin D-deficient chicks | 1, 3, and 10 µ g/day | Increased tibia ash weight and bone mineralization | [14] |
| This compound | Anephric rats (low-calcium, vitamin D-deficient diet) | 25 µ g/animal | Induced intestinal calcium transport and bone calcium mobilization | [14] |
Table 4: Clinical Observations in Humans
| Compound | Patient Population | Dosage | Duration | Effect | Reference |
| This compound | Chronic renal disease | 5 mg | 8 days | Markedly increased calcium absorption | [15][16] |
| This compound | Chronic renal disease | 0.5 to 1.0 mg | 8 days | No improvement in calcium absorption | [15][16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of this compound.
Vitamin D Receptor (VDR) Binding Affinity Assay
The binding affinity of this compound to the VDR is typically determined using a competitive binding assay.
-
Preparation of VDR: The VDR is obtained from a suitable source, such as a cell line engineered to overexpress the receptor or from animal tissue extracts (e.g., chick intestinal mucosa).
-
Radioligand: A radiolabeled form of the active vitamin D metabolite, typically [³H]-1,25(OH)₂D₃, is used as the tracer.
-
Competitive Binding: A constant amount of VDR and radioligand are incubated with increasing concentrations of the unlabeled competitor (this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition curve, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated from the IC₅₀ value.
Antiproliferative Activity Assay in Cultured Human Keratinocytes
The effect of this compound on cell proliferation is commonly assessed using a ³H-thymidine incorporation assay.
-
Cell Culture: Normal human keratinocytes are cultured in an appropriate medium and under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
³H-thymidine Labeling: After a predetermined incubation period, ³H-thymidine is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: The cells are washed to remove unincorporated ³H-thymidine, and then lysed. The DNA is precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The amount of radioactivity in the precipitated DNA is measured using a scintillation counter.
-
Data Analysis: The level of ³H-thymidine incorporation is used as a measure of cell proliferation. The results are typically expressed as a percentage of the control (vehicle-treated) cells.
In Vivo Studies of Calcium Metabolism in Anephric Rats
The in vivo effects of this compound on intestinal calcium transport and bone calcium mobilization can be studied in anephric (kidney-removed) rats.
-
Animal Model: Anephric rats on a low-calcium, vitamin D-deficient diet are used to eliminate the endogenous production of 1,25(OH)₂D₃.
-
Treatment: The rats are administered a single dose of this compound or a vehicle control.
-
Intestinal Calcium Transport Measurement:
-
An in situ intestinal loop technique is often employed. A segment of the small intestine (e.g., duodenum) is isolated and filled with a solution containing a known concentration of radioactive calcium (e.g., ⁴⁵Ca).
-
After a specific time, the amount of ⁴⁵Ca remaining in the loop is measured to determine the amount absorbed.
-
-
Bone Calcium Mobilization Measurement:
-
Blood samples are collected at various time points after treatment.
-
Serum calcium levels are measured to assess the mobilization of calcium from bone stores.
-
-
Data Analysis: The data from the treated group are compared to the control group to determine the effect of this compound on intestinal calcium transport and serum calcium levels.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Photochemical formation of this compound.
Caption: Canonical Vitamin D signaling pathway.
Caption: Experimental workflow for assessing biological activity.
References
- 1. This compound | Vitamin | TargetMol [targetmol.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Recent advances in vitamin D biology: something new under the sun - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:22350-41-0 | Chemsrc [chemsrc.com]
- 9. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 11. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium and Vitamin D: Skeletal and Extraskeletal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. caymanchem.com [caymanchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The Effect of 5,6-Trans Vitamin D3 on Calcium Absorption in Chronic Renal Disease (1975) | W. E. Rutherford | 19 Citations [scispace.com]
5,6-trans-Vitamin D3: A Comprehensive Technical Review of a Human Vitamin D3 Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 5,6-trans-Vitamin D3, a significant photoisomer and human metabolite of Vitamin D3. This document collates and presents key biochemical and physiological data, detailed experimental protocols, and an exploration of the known signaling pathways involving this compound. The information is intended to serve as a critical resource for researchers in vitamin D metabolism, drug discovery, and related fields, facilitating a deeper understanding of the biological role and therapeutic potential of this compound and its derivatives.
Introduction
Vitamin D3, or cholecalciferol, is a crucial prohormone primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and is essential for calcium homeostasis, bone health, and various other physiological processes.[1] The synthesis and metabolism of vitamin D3 result in a cascade of active and inactive compounds. Among these is this compound, a stereoisomer of the native 5,6-cis-Vitamin D3.[2] This molecule is formed as a photoproduct upon light exposure on the skin's surface and is also recognized as a human metabolite.[3][4] While often considered less potent than the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), this compound exhibits distinct biological activities, including antiproliferative and immunomodulatory effects, warranting detailed investigation.[5][6] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its biochemical properties, biological functions, and the methodologies used for its study.
Biochemical and Physicochemical Properties
This compound, also known as 5,6-trans-cholecalciferol, is a seco-steroid with the same molecular formula and weight as vitamin D3.[2] Its distinct stereochemistry at the 5,6-carbon bond, however, results in a different three-dimensional structure, which influences its biological activity and receptor binding affinity.
| Property | Value | Reference |
| Chemical Name | (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol | [2] |
| Synonyms | 5,6-trans-Cholecalciferol, 5,6-trans-Colecalciferol | [7] |
| CAS Number | 22350-41-0 | [8] |
| Molecular Formula | C27H44O | [8] |
| Molecular Weight | 384.64 g/mol | [8] |
| Appearance | White to pale yellow solid | [5] |
| Solubility | Soluble in ethanol, DMF, ethyl acetate, and DMSO | [4] |
| Storage | -20°C to -86°C under inert gas, protected from light | [4][8] |
Metabolism and Formation
This compound is primarily formed through the photoisomerization of Vitamin D3 on the skin's surface following exposure to light.[3][4][9][10] In vivo, the metabolism of 5,6-trans-cholecalciferol has been studied in chicks and rats, revealing rapid metabolic turnover compared to cholecalciferol.[3] While polar metabolites are detected, the formation of a 1-hydroxy form has not been observed.[3] The 25-hydroxylated metabolite, 5,6-trans-25-hydroxyvitamin D3, has also been identified.[6]
Formation and initial metabolism of this compound.
Biological Activity and Potency
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of most vitamin D compounds are mediated through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[11] this compound and its metabolites exhibit a lower binding affinity for the VDR compared to calcitriol.
| Compound | Dissociation Constant (Kd) / IC50 | Species/System | Reference |
| This compound | 560 nM (Kd) | Human VDR | [4][6][7] |
| 25-hydroxy-5,6-trans-Vitamin D3 | 58 nM (Kd) | Human VDR | [4][6] |
| 25-hydroxytachysterol3 | 22 nM (Kd) | Human VDR | [4][6] |
| 1α,25(OH)₂D₃ (Calcitriol) | ~3.6 nM (IC50) | Recombinant human VDR | [2] |
Note: Kd and IC50 values can vary depending on the specific assay conditions.
Antiproliferative Activity
Despite its lower VDR affinity, this compound demonstrates antiproliferative effects in various cell types, particularly in human keratinocytes.[6]
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | Human Keratinocytes | Significant inhibition of ³H-thymidine incorporation | 10⁻⁶ M | [6] |
| 25-hydroxy-5,6-trans-Vitamin D3 | Human Keratinocytes | Significant inhibition of ³H-thymidine incorporation | 10⁻⁶ M | [6] |
| Vitamin D3 (Cholecalciferol) | SH-SY5Y (Neuroblastoma) | IC50 of 164 ng/mL | - | [12] |
| Vitamin D3 (Cholecalciferol) | MCF-7 (Breast Cancer) | IC50 of 43.6 ng/mL | - | [12] |
| Vitamin D3 (Cholecalciferol) | T47D (Breast Cancer) | IC50 of 67.7 ng/mL | - | [12] |
Note: Direct comparative IC50 values for this compound in cancer cell lines require further investigation.
Antirachitic Activity
The antirachitic potency of this compound has been evaluated in chick bioassays, demonstrating significantly lower activity compared to the native 5,6-cis-Vitamin D3 (cholecalciferol).
| Compound | Relative Potency (vs. 5,6-cis-Vitamin D3) | Animal Model | Reference |
| This compound | At most 5% | Chicks | [13] |
| This compound (in the presence of 5,6-cis-Vitamin D3) | At most 16% | Chicks | [13] |
| Vitamin D2 (Ergocalciferol) | ~6.7% (1/15th of D3) | Chicks | [14] |
Signaling Pathways
The primary signaling pathway for vitamin D compounds is the genomic pathway initiated by VDR activation.[11] Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.[11] While this compound has a lower affinity for the VDR, it is still believed to exert its effects, at least in part, through this classical pathway.[5] However, the observation that its antiproliferative activity does not always correlate with its VDR binding affinity suggests the possibility of alternative or VDR-independent mechanisms.[6] Further research is needed to elucidate the specific signaling cascades preferentially activated or modulated by this compound.
Classical Vitamin D Receptor (VDR) signaling pathway.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound for research purposes typically involves the photoisomerization of Vitamin D3. A detailed protocol for continuous flow synthesis has been described, offering a high-yield and rapid method.[15]
Protocol: Microflow Photochemical Synthesis [15]
-
Reactant Preparation: Prepare a solution of 7-dehydrocholesterol (7-DHC) in an appropriate solvent (e.g., ethanol).
-
Photochemical Conversion: Irradiate the 7-DHC solution with UV-B light (275-300 nm) in a microreactor. This converts 7-DHC to previtamin D3.
-
Thermal Isomerization: Subject the reaction mixture to high temperature (e.g., up to 200°C) and pressure in a continuous flow system to facilitate the thermal isomerization of previtamin D3 to Vitamin D3 and its photoisomers, including this compound.
-
Purification: Separate the resulting mixture of isomers using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[16][17][18]
Workflow for the synthesis and purification of this compound.
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the VDR.[2][19]
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
This compound (test compound)
-
Unlabeled 1α,25(OH)₂D₃ (for non-specific binding)
-
Assay buffer
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Incubate a fixed concentration of recombinant VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃ and varying concentrations of the test compound (this compound).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite slurry or filtration.
-
Quantification: Measure the radioactivity of the VDR-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the antiproliferative activity of a compound by quantifying DNA synthesis.[6][20][21][22]
Materials:
-
Human keratinocytes or other target cell line
-
Cell culture medium and supplements
-
This compound (test compound)
-
[³H]-Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Radiolabeling: Add [³H]-Thymidine to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition of cell proliferation.
Conclusion and Future Directions
This compound is a biologically active human metabolite of Vitamin D3 with demonstrated, albeit less potent than calcitriol, effects on cell proliferation and VDR binding. Its unique photochemical formation and rapid metabolism suggest a distinct physiological role that is yet to be fully elucidated. The provided data and protocols offer a foundational resource for further investigation into this intriguing molecule.
Future research should focus on:
-
Comparative quantitative analysis: Directly comparing the VDR binding affinity and antiproliferative IC50 values of this compound, its metabolites, and calcitriol under identical experimental conditions.
-
Elucidation of signaling pathways: Investigating potential VDR-independent or alternative signaling pathways modulated by this compound to explain its biological activities that do not correlate with VDR binding.
-
In vivo studies: Conducting more extensive in vivo studies to understand the physiological relevance of this compound in human health and disease, particularly in skin biology and cancer.
-
Therapeutic potential: Exploring the potential of this compound and its synthetic analogs as therapeutic agents, especially in dermatology and oncology, where its lower calcemic activity could be advantageous.
A deeper understanding of this compound will undoubtedly contribute to the broader knowledge of vitamin D metabolism and its complex role in human physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Vitamin | TargetMol [targetmol.com]
- 5. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 6. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Effect of vitamin D3 vs. calcifediol on VDR concentration and fiber size in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
- 11. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 12. JCDR - Anticancer activity, Cholecalciferol, Half maximum inhibitory concentration [jcdr.net]
- 13. Analysis of fat-soluble vitamins. XVI. Antirachitic activity of this compound alone and in the presence of 5,6-cis-vitamin D3 resin, using chick bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Comparative antirachitic activity of vitamins D2 and D3 in the body of chicks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 22. Thymidine Uptake Assays | Revvity [revvity.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Vitamin D3 and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 (cholecalciferol) is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. During its synthesis, storage, and processing, vitamin D3 can be converted into various isomers, such as pre-vitamin D3, trans-vitamin D3, and tachysterol. These isomers may have different biological activities and can interfere with the accurate quantification of vitamin D3. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of these closely related compounds. This document provides detailed protocols for both normal-phase and reversed-phase HPLC methods for the analysis of vitamin D3 and its isomers.
Data Presentation
The following tables summarize typical chromatographic parameters and retention times for the separation of vitamin D3 and its key isomers using both normal-phase and reversed-phase HPLC.
Table 1: Normal-Phase HPLC Parameters and Retention Data
| Parameter | Description |
| Column | Silica (L3), 5 µm, 4.6 mm x 250 mm |
| Mobile Phase | n-hexane:ethyl acetate (85:15, v/v)[1] |
| Flow Rate | 2.0 mL/min[1] |
| Detection | UV at 292 nm[1] |
| Temperature | Ambient (25 °C) |
| Injection Volume | 20 µL |
| Compound | Retention Time (min) |
| Pre-vitamin D3 | ~3.5 |
| Trans-vitamin D3 | ~4.2 |
| Vitamin D3 | ~4.8[1] |
| Tachysterol | ~5.5 |
Table 2: Reversed-Phase HPLC Parameters and Retention Data
| Parameter | Description |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 mm x 250 mm)[2] |
| Mobile Phase | Acetonitrile:Water (95:5, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 265 nm[2] |
| Temperature | 25 °C[2] |
| Injection Volume | 20 µL |
| Compound | Retention Time (min) |
| Pre-vitamin D3 | ~8.5 |
| Tachysterol | ~9.2 |
| Trans-vitamin D3 | ~10.1 |
| Vitamin D3 | ~11.0 |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation
This protocol is suitable for the separation of vitamin D3 from its isomers, pre-vitamin D3 and trans-vitamin D3.
1. Materials and Reagents:
-
HPLC grade n-hexane
-
HPLC grade ethyl acetate
-
Vitamin D3 reference standard
-
Pre-vitamin D3 reference standard
-
Trans-vitamin D3 reference standard
-
Tachysterol reference standard
-
Sample containing vitamin D3 and its isomers
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Silica column (5 µm, 4.6 mm x 250 mm).
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane:ethyl acetate (85:15, v/v).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 292 nm.[1]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Standard Preparation:
-
Prepare individual stock solutions of vitamin D3, pre-vitamin D3, trans-vitamin D3, and tachysterol in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL for each analyte in the mobile phase.
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the mixed standard solution to determine the retention times and resolution of the isomers.
-
Inject the sample solution.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.
Protocol 2: Reversed-Phase HPLC Separation
This protocol provides an alternative method for separating vitamin D3 and its isomers, which is often preferred for its robustness and compatibility with aqueous samples.
1. Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Vitamin D3 reference standard
-
Pre-vitamin D3 reference standard
-
Trans-vitamin D3 reference standard
-
Tachysterol reference standard
-
Sample containing vitamin D3 and its isomers
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 mm x 250 mm).[2]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (95:5, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Standard Preparation:
-
Prepare individual stock solutions of vitamin D3, pre-vitamin D3, trans-vitamin D3, and tachysterol in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL for each analyte in the mobile phase.
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the mixed standard solution to determine the retention times and resolution of the isomers.
-
Inject the sample solution.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for Vitamin D3 Isomer Separation by HPLC.
Logical Relationship of Vitamin D3 Isomers
Caption: Formation Pathways of Key Vitamin D3 Isomers.
References
- 1. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
Application Notes and Protocols for LC-MS/MS Detection of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 (cholecalciferol) and its various isomers are crucial fat-soluble vitamins essential for a range of physiological processes, including calcium homeostasis and bone metabolism. 5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to light. The accurate detection and quantification of Vitamin D3 isomers are critical in research, clinical diagnostics, and pharmaceutical quality control due to their varying biological activities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering superior sensitivity, selectivity, and accuracy compared to other methods.[1][2]
This document provides detailed protocols and parameters for the detection and quantification of this compound using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Precursor Ion ([M+H]+) | m/z 385.3 |
| Product Ion 1 (Quantifier) | m/z 259.2 |
| Product Ion 2 (Qualifier) | m/z 159.1 |
| Collision Energy (CE) | Optimization required (start at 15-25 eV) |
| Dwell Time | 100 ms |
Note: As this compound is an isomer of Vitamin D3, they share the same precursor ion mass. The product ions are based on the common fragmentation patterns of cholecalciferol, which involves the cleavage of the C7-C8 bond and subsequent loss of water. Optimization of collision energy is crucial for achieving optimal fragmentation.
Table 2: Liquid Chromatography Parameters for Separation of Vitamin D3 Isomers
| Parameter | Method 1: UPLC-C18 | Method 2: HPLC-PFP |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Phenomenex Kinetex F5 pentafluorophenyl (PFP), 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | 5 mM Ammonium Formate in Methanol |
| Gradient | 80% B to 98% B over 5 min | 75% B to 100% B over 8 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40°C | 50°C |
| Injection Volume | 5 µL | 10 µL |
Experimental Protocols
Sample Preparation from Human Serum
This protocol outlines three common methods for the extraction of Vitamin D3 and its isomers from a serum matrix: Protein Precipitation, Supported Liquid Extraction, and Solid-Phase Extraction.
1.1. Protein Precipitation (PPT)
-
To 100 µL of serum sample, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
1.2. Supported Liquid Extraction (SLE)
-
Dilute 150 µL of serum with 150 µL of water:isopropanol (50:50, v/v).
-
Load the diluted sample onto an ISOLUTE® SLE+ plate.
-
Apply a brief vacuum pulse to initiate flow and allow the sample to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 750 µL of heptane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
1.3. Solid-Phase Extraction (SPE)
-
To 200 µL of serum, add an internal standard and mix.
-
Perform protein precipitation by adding zinc sulfate solution followed by methanol.
-
Centrifuge and load the supernatant onto an Oasis PRiME HLB µElution plate.
-
Wash the plate with a methanol/water solution.
-
Elute the analytes with acetonitrile.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample extract.
-
Acquire data using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.
-
Integrate the peak areas for the quantifier and qualifier ions of this compound and any internal standards.
-
Quantify the concentration of this compound using a calibration curve prepared with certified reference standards.
Visualizations
Caption: Experimental Workflow for this compound Analysis
Caption: Logical Relationship of Vitamin D3 Photoisomerization
References
Application Notes: The Use of 5,6-trans-Vitamin D3 in Cancer Cell Lines
Introduction
5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, has emerged as a compound of interest in oncology research due to its potent antiproliferative effects on various cancer cell lines.[1][2] Unlike its parent compound, certain analogs of this compound exhibit strong anticancer activity with reduced calcemic side effects, a significant advantage for potential therapeutic applications.[1][3] These application notes provide a comprehensive overview of the mechanisms of action of this compound and its analogs, detailed protocols for key in vitro experiments, and a summary of quantitative data from relevant studies.
Mechanism of Action
The anticancer activity of this compound and its analogs is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[4][5][6] Upon binding to the VDR, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[6]
Key molecular events following VDR activation by this compound analogs include:
-
Cell Cycle Arrest: A predominant mechanism of action is the induction of cell cycle arrest, most commonly at the G0/G1 phase.[1][7][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21waf1 and p27kip1.[1][7] These proteins inhibit the activity of cyclin-CDK complexes that are essential for the progression of the cell cycle from the G1 to the S phase.
-
Induction of Apoptosis: this compound and its analogs can trigger programmed cell death, or apoptosis, in cancer cells.[4][9] This can be mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]
-
Inhibition of Telomerase Activity: Some analogs of this compound have been shown to inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[1]
Data Summary
The following tables summarize the quantitative data on the effects of this compound and its analogs on various cancer cell lines.
Table 1: Antiproliferative Activity of 1,25(OH)2-16-ene-5,6-trans-D3
| Cell Line | Cancer Type | IC50 (approximate) | Reference |
| MCF-7 | Breast Cancer | 10⁻¹⁰ M | [1] |
| LNCaP | Prostate Cancer | 10⁻⁹ M | [1] |
| HL-60 | Myeloid Leukemia | 10⁻⁹ M | [1] |
Table 2: Effect of 1,25(OH)2-16-ene-5,6-trans-D3 on MCF-7 Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | Reference |
| Control | 55% | 35% | [1] |
| 10⁻⁷ M 1,25(OH)2-16-ene-5,6-trans-D3 | 75% | 15% | [1] |
Table 3: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| This compound | 560 nM | [2] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in cancer cell lines.
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Caption: Workflow for studying this compound effects on cancer cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MCF-7 (breast adenocarcinoma), LNCaP (prostate carcinoma), and HL-60 (promyelocytic leukemia) can be obtained from the American Type Culture Collection (ATCC).
-
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.
-
LNCaP: RPMI-1640 medium supplemented with 10% FBS.
-
HL-60: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound or its analog in ethanol or DMSO.
-
Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Replace the medium with fresh medium containing the desired concentrations of the test compound. A vehicle control (ethanol or DMSO) should be included in all experiments.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Culture and treat approximately 1 x 10⁶ cells in 6-well plates.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Culture and treat approximately 5 x 10⁵ cells in 6-well plates.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells as desired, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-p27, anti-VDR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound and its analogs represent a promising class of compounds for cancer research and potential therapeutic development. Their ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines at nanomolar concentrations, coupled with a lower calcemic risk for some analogs, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the anticancer potential of these molecules.
References
- 1. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D-mediated apoptosis in cancer and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
5,6-trans-Vitamin D3: A Novel Therapeutic Agent for Hyperproliferative and Inflammatory Skin Disorders
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed in the skin upon exposure to ultraviolet B (UVB) radiation.[1][2] While the hormonal form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a well-established regulator of skin cell growth and differentiation, emerging evidence suggests that this compound also possesses significant biological activity.[3] Notably, it has demonstrated anti-proliferative effects on human keratinocytes, making it a promising candidate for the therapeutic intervention of skin disorders characterized by hyperproliferation and aberrant differentiation, such as psoriasis and certain forms of skin cancer.[3][4] These application notes provide a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, quantitative data on its biological effects, and detailed protocols for its investigation.
Mechanism of Action
The biological effects of Vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This signaling cascade ultimately leads to the inhibition of keratinocyte proliferation and the promotion of terminal differentiation, processes that are dysregulated in psoriatic lesions.[6][7] While the direct interaction and subsequent signaling cascade of this compound are still under detailed investigation, its anti-proliferative effects suggest an engagement with the VDR signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound and its comparison with other Vitamin D analogs.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) (nM) | Reference(s) |
| This compound | 560 | [4] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [4] |
| 25-hydroxytachysterol3 | 22 | [4] |
Table 2: In Vitro Effects on Human Keratinocyte Proliferation
| Compound | Concentration | Proliferation Inhibition | Reference(s) |
| This compound | 10⁻⁶ M | Significant inhibition of ³H-thymidine incorporation | [4] |
| Calcitriol (1,25(OH)₂D₃) | ≥10⁻⁸ M | Inhibition of proliferation | [7] |
| Calcipotriol | 10⁻⁸ M | 51.2% inhibition of cell number | [8] |
Table 3: In Vitro Effects on Human Keratinocyte Differentiation
| Compound | Concentration | Effect on Differentiation Markers | Reference(s) |
| Calcitriol (1,25(OH)₂D₃) | 10⁻¹² M | Increased involucrin and transglutaminase mRNA | [4] |
| Calcitriol (1,25(OH)₂D₃) | 10⁻⁸ M | 328% increase in transglutaminase activity | [8] |
| Calcipotriol | 10⁻⁸ M | 388% increase in transglutaminase activity | [8] |
| Calcipotriol | Post-treatment | Significant increase in Keratin 10 and Keratin 15 expression | [9] |
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the action and investigation of this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of Vitamin D analogs.[4]
1. Cell Culture:
- Culture normal human epidermal keratinocytes in a serum-free keratinocyte growth medium (KGM).
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Plate cells in 24-well plates and grow until they reach 50-60% confluency.
2. Treatment:
- Prepare stock solutions of this compound in ethanol.
- Dilute the stock solution in KGM to final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. A vehicle control containing the same final concentration of ethanol should be included.
- Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or vehicle.
- Incubate the cells for 48-72 hours.
3. [³H]-Thymidine Labeling:
- Add 1 µCi/mL of [³H]-thymidine to each well.
- Incubate the plates for an additional 4-6 hours.
4. Harvesting and Scintillation Counting:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with 0.5 M NaOH.
- Transfer the cell lysates to scintillation vials.
- Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
5. Data Analysis:
- Express the results as a percentage of the vehicle-treated control.
- Plot the data to determine the dose-dependent inhibitory effect of this compound on keratinocyte proliferation.
Protocol 2: Western Blot Analysis of Keratinocyte Differentiation Markers
This protocol allows for the semi-quantitative analysis of differentiation-specific proteins.
1. Cell Culture and Treatment:
- Follow steps 1 and 2 from Protocol 1. A positive control, such as calcipotriol (10⁻⁸ M), should be included.
2. Protein Extraction:
- After the treatment period, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against differentiation markers (e.g., anti-involucrin, anti-keratin 1, anti-transglutaminase) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Induction and Treatment of Psoriasis-like Skin Inflammation in Mice
This protocol is based on the MC903 (calcipotriol)-induced skin inflammation model, which mimics features of atopic dermatitis and psoriasis.[7][10]
1. Animals:
- Use 8-12 week old BALB/c or C57BL/6 mice.
2. Induction of Inflammation:
- Prepare a solution of MC903 (calcipotriol) in ethanol. A common concentration is 40 µM.
- Topically apply 20 µL of the MC903 solution to the ear of each mouse daily for 10-14 days. The contralateral ear can be treated with the vehicle (ethanol) as a control.
3. Topical Treatment with this compound:
- Prepare a topical formulation of this compound in a suitable vehicle (e.g., an ointment base).
- Beginning on a predetermined day of the induction period (e.g., day 5), apply the this compound formulation or the vehicle alone to the MC903-treated ears daily.
4. Assessment of Skin Inflammation:
- Measure ear thickness daily using a digital caliper as an indicator of edema.
- Score the severity of erythema and scaling on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked).
5. Histological and Immunohistochemical Analysis:
- At the end of the experiment, euthanize the mice and collect the ear tissue.
- Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
- Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and differentiation (e.g., Keratin 10) to evaluate the therapeutic effect of this compound.
Conclusion
This compound represents a promising avenue for the development of novel therapeutics for skin disorders. Its anti-proliferative properties, coupled with its natural origin as a photoproduct in the skin, warrant further investigation. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Further studies are necessary to fully elucidate its mechanism of action, particularly its effects on keratinocyte differentiation, and to optimize its formulation for topical delivery.
References
- 1. Involucrin Modulates Vitamin D Receptor Activity in the Epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism and Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical vitamin D3 derivatives impair the epidermal permeability barrier in normal mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. direct-ms.org [direct-ms.org]
- 5. All-trans retinoic acid inhibits binding of 1,25-dihydroxy-vitamin D3 to the vitamin D receptor in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcipotriol (MC 903), a novel vitamin D3 analogue stimulates terminal differentiation and inhibits proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D3, its receptor and regulation of epidermal keratin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Function of Vitamin D3 Photoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, primarily synthesized in the skin upon exposure to solar UVB radiation, undergoes a series of photochemical transformations leading to the formation of several photoisomers, including lumisterol, tachysterol, and suprasterols. While the endocrine functions of the hormonal form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), are well-established, the biological significance of its photoisomers is an emerging area of research. These compounds are not merely inactive byproducts; accumulating evidence suggests they possess unique biological activities, including antiproliferative, pro-differentiation, and antioxidant effects, particularly in the skin.[1][2] This document provides a detailed overview of the biological functions of vitamin D3 photoisomers and comprehensive protocols for their investigation.
Biological Activities of Vitamin D3 Photoisomers
Vitamin D3 photoisomers exert their biological effects through various mechanisms, including interaction with nuclear receptors and modulation of cellular signaling pathways. Their activities are often cell-type specific and can differ significantly from those of classical vitamin D3 metabolites.
Antiproliferative and Pro-differentiation Effects in Keratinocytes
Several photoisomers of vitamin D3 have been shown to inhibit the proliferation of human keratinocytes and promote their differentiation, key processes in maintaining skin homeostasis.[1] For instance, 25-hydroxytachysterol3 is effective at inhibiting ³H-thymidine incorporation in a dose-dependent manner.[3] Lumisterol and tachysterol also induce significant inhibition of keratinocyte proliferation, albeit at higher concentrations.[1] The antiproliferative activity of these compounds does not always correlate with their binding affinity for the classical Vitamin D Receptor (VDR), suggesting the involvement of alternative signaling pathways or different receptor interactions.[1]
Interaction with Nuclear Receptors
While some photoisomers and their metabolites exhibit low affinity for the VDR, they can interact with a range of other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα/β), Peroxisome Proliferator-Activated Receptors (PPARγ), and RAR-related orphan receptors (RORα/γ).[4][5] This promiscuous receptor interaction opens up a broader spectrum of potential biological activities beyond the classical vitamin D signaling pathway. For example, hydroxylated derivatives of tachysterol have been shown to activate AhR and exhibit high-affinity binding to the ligand-binding domains of LXRα, LXRβ, and PPARγ.[5]
Antioxidant and Photoprotective Properties
Novel pathways of vitamin D3 and lumisterol metabolism, initiated by enzymes like CYP11A1, lead to the formation of hydroxylated metabolites with potent antioxidant and photoprotective effects.[4][6][7] These derivatives can enhance the skin's defense against DNA damage and oxidative stress induced by UV radiation.[2][7] Their mechanisms of action include the activation of the NRF2-regulated antioxidant response and the modulation of p53 signaling.[6]
Data Presentation: Quantitative Analysis of Photoisomer Activity
The following tables summarize the reported quantitative data on the biological activity of various vitamin D3 photoisomers and their metabolites.
Table 1: VDR Binding Affinity of Vitamin D3 Photoisomers and Metabolites
| Compound | Dissociation Constant (Kd) | Reference |
| 25-Hydroxytachysterol3 | 22 nM | [1] |
| 25-Hydroxy-5,6-trans-vitamin D3 | 58 nM | [1] |
| 5,6-trans-Vitamin D3 | 560 nM | [1] |
| 7-Dehydrocholesterol | > 20 µM | [1] |
| Tachysterol | > 20 µM | [1] |
| Lumisterol | > 20 µM | [1] |
Table 2: Antiproliferative Activity of Vitamin D3 Photoisomers in Human Keratinocytes
| Compound | Concentration for Significant Inhibition | Reference |
| Vitamin D3 | 10⁻⁸ M and 10⁻⁶ M | [1] |
| 25-Hydroxytachysterol3 | 10⁻⁸ M and 10⁻⁶ M | [1] |
| Lumisterol | 10⁻⁶ M | [1] |
| Tachysterol3 | 10⁻⁶ M | [1] |
| This compound | 10⁻⁶ M | [1] |
| 25-Hydroxy-5,6-trans-vitamin D3 | 10⁻⁶ M | [1] |
| 7-Dehydrocholesterol | Not active even at 10⁻⁶ M | [1] |
Signaling Pathways and Experimental Workflows
Vitamin D3 Photoisomerization and Metabolism
Caption: Photochemical conversion of 7-dehydrocholesterol and subsequent metabolism of vitamin D3 and its photoisomers.
General Experimental Workflow for Investigating Photoisomer Function
Caption: A generalized workflow for the in vitro characterization of vitamin D3 photoisomer biological activity.
Signaling Pathways of Vitamin D3 Photoisomers
Caption: Interaction of photoisomer metabolites with various nuclear receptors leading to diverse biological effects.
Experimental Protocols
Protocol 1: Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
Test compounds (Vitamin D3 photoisomers)
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
24-well plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed human keratinocytes in 24-well plates at a density of 1 x 10⁴ cells per well in keratinocyte growth medium.[8]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻⁶ M) or vehicle control (e.g., ethanol).
-
Incubation with Test Compounds: Incubate the cells for 48-72 hours.
-
Radiolabeling: Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitation: Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Washing: Aspirate the TCA and wash the pellet twice with ice-cold 5% TCA.
-
Solubilization: Add 250 µL of 0.2 M NaOH to each well to solubilize the DNA.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Competitive VDR Binding Assay
This assay determines the binding affinity of test compounds to the VDR.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Test compounds
-
Unlabeled 1α,25(OH)₂D₃
-
Assay buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, recombinant VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃ (typically at or below its Kd), and varying concentrations of the test compound or unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).[10]
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the VDR-ligand complex bound to the hydroxylapatite. Wash the pellets to remove unbound ligand.[10]
-
Filter Method: Filter the reaction mixture through glass fiber filters using a vacuum manifold. The VDR-ligand complex will be retained on the filter. Wash the filters to remove unbound ligand.[11]
-
-
Scintillation Counting: Transfer the washed pellets or filters to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate VDR and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression vector for human VDR
-
Reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene (e.g., pGL3-VDRE-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase vector)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.
-
Incubation with Test Compounds: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.[12]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.[12][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC₅₀.
Protocol 4: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol is for quantifying the mRNA levels of keratinocyte differentiation markers (e.g., Keratin 10, Involucrin) and antioxidant enzymes (e.g., Catalase, SOD1, MnSOD).
Materials:
-
Treated keratinocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Keratin 10, Involucrin, Catalase, SOD1, MnSOD) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control keratinocytes using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[14]
Protocol 5: Analysis of Protein Expression by Western Blot
This protocol is for detecting the protein levels of keratinocyte differentiation markers and antioxidant enzymes.
Materials:
-
Treated keratinocytes
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Keratin 10, Involucrin, Catalase, SOD1, MnSOD, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control keratinocytes in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15][16]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Protocol 6: HPLC and LC-MS/MS Analysis of Vitamin D3 Photoisomers
These methods are used for the separation, identification, and quantification of vitamin D3 photoisomers and their metabolites in biological samples.
Materials:
-
Biological sample (e.g., serum, cell lysate)
-
Internal standards (e.g., deuterated vitamin D metabolites)
-
Extraction solvent (e.g., hexane, methyl-tert-butyl ether)
-
Solid-phase extraction (SPE) cartridges
-
Derivatization reagent (e.g., PTAD) (optional, for enhancing MS sensitivity)
-
HPLC or UHPLC system with a suitable column (e.g., C18)
-
UV detector or tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extract the lipids, including vitamin D compounds, from the sample using an organic solvent.
-
Solid-Phase Extraction (SPE): Further purify the extract to remove interfering substances.[17]
-
Saponification: For some sample matrices, a saponification step may be necessary to release bound vitamin D compounds.
-
-
Derivatization (for LC-MS/MS): To improve ionization efficiency, derivatize the analytes with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2][5]
-
Chromatographic Separation: Inject the prepared sample into an HPLC or UHPLC system. Use a mobile phase gradient (e.g., acetonitrile/water) to separate the different photoisomers and metabolites on a C18 column.[18][19][20]
-
Detection and Quantification:
-
HPLC-UV: Detect the compounds based on their UV absorbance at a specific wavelength (e.g., 265 nm). Quantify by comparing the peak areas to a standard curve.[19]
-
LC-MS/MS: Use a tandem mass spectrometer for highly sensitive and specific detection. Monitor specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM). Quantify using an internal standard calibration curve.[17][21]
-
Conclusion
The study of vitamin D3 photoisomers is a rapidly advancing field with significant implications for dermatology and drug development. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the diverse biological functions of these intriguing compounds. By employing these methodologies, scientists can further elucidate the signaling pathways, identify novel therapeutic targets, and potentially develop new strategies for the prevention and treatment of skin disorders and other diseases.
References
- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Photoprotective Properties of Vitamin D and Lumisterol Hydroxyderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of thymidine incorporation in keratinocytes by insulin, epidermal growth factor, and placental extract: comparison with cell number to assess growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-trans-Vitamin D3 in Immunology Research: A Review of Current Knowledge and Future Directions
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 is a secosteroid hormone crucial for calcium homeostasis and bone metabolism, but its immunomodulatory properties have garnered significant interest in recent years. The active form, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts potent effects on both the innate and adaptive immune systems. 5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a major photoisomer of vitamin D3, formed upon exposure of the skin to sunlight.[1] While considered a biologically active form of vitamin D, its specific applications and mechanisms of action in immunology are not as extensively characterized as those of calcitriol. This document aims to provide an overview of the potential applications of this compound in immunology research, drawing parallels from the well-established roles of other vitamin D3 metabolites and highlighting the limited direct research on this specific isomer.
Note on Current Research: Direct research on the immunological effects of this compound is limited. Much of the understanding of vitamin D's role in immunity is derived from studies on cholecalciferol and its active metabolite, calcitriol. While this compound is described as having anti-inflammatory properties, specific quantitative data and detailed molecular pathways in immune cells are not well-documented in publicly available literature. One study on a synthesized analog, 1,25(OH)2-16-ene-5,6-trans-D3, demonstrated potent antiproliferative activity on cancer cell lines with low calcemic effects, suggesting that the 5,6-trans configuration may be a feature of interest for developing therapeutic analogs.[2]
Potential Areas of Application in Immunology
Based on the known functions of other vitamin D3 forms, the potential applications of this compound in immunology research could include:
-
Modulation of T Cell Responses: Investigating its effects on the differentiation and function of T helper (Th) cell subsets (Th1, Th2, Th17) and regulatory T cells (Tregs).
-
Dendritic Cell (DC) Maturation and Function: Assessing its impact on the maturation, antigen presentation capacity, and cytokine production of DCs.
-
Inhibition of Pro-inflammatory Cytokine Production: Quantifying its ability to suppress the production of inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
NF-κB Signaling Pathway Inhibition: Exploring its potential to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocols (Hypothetical, based on general Vitamin D3 research)
The following are generalized protocols that could be adapted to study the immunological effects of this compound. Researchers should optimize concentrations and incubation times based on preliminary dose-response experiments.
Protocol 1: T Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as a mitogen
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well flat-bottom culture plates
-
Flow cytometer or liquid scintillation counter
Method:
-
Label isolated PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only).
-
Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate cell proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
If using a proliferation dye, harvest the cells, wash with PBS, and analyze by flow cytometry to determine the percentage of proliferating cells.
-
If using [³H]-thymidine, add 1 µCi of [³H]-thymidine to each well 18 hours before the end of the incubation period. Harvest the cells onto glass fiber filters and measure thymidine incorporation using a liquid scintillation counter.
Protocol 2: Cytokine Production Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by stimulated immune cells.
Materials:
-
This compound
-
Isolated immune cells (e.g., PBMCs, purified T cells, or dendritic cells)
-
Appropriate cell culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, PHA for T cells)
-
ELISA kits or multiplex cytokine assay kits for target cytokines (e.g., TNF-α, IL-6, IL-10, IL-12)
-
96-well culture plates
Method:
-
Seed the immune cells in a 96-well plate at an appropriate density.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate stimulant (e.g., LPS at 100 ng/mL).
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
Protocol 3: Dendritic Cell Maturation Assay
Objective: To determine the effect of this compound on the maturation of monocyte-derived dendritic cells (mo-DCs).
Materials:
-
This compound
-
Human monocytes isolated from PBMCs
-
GM-CSF and IL-4 for DC differentiation
-
LPS for DC maturation
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
-
Flow cytometer
Method:
-
Culture human monocytes with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).
-
On day 6, treat the iDCs with different concentrations of this compound (and a vehicle control) for 24 hours.
-
Induce maturation by adding LPS (100 ng/mL) for another 24 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers.
-
Analyze the expression of the markers by flow cytometry to assess the maturation state of the DCs.
Quantitative Data Summary
Due to the limited specific research on the immunological effects of this compound, a comprehensive table of quantitative data is not available. However, based on a study of its photoisomers, some comparative data on its biological activity and receptor binding can be presented.
| Compound | VDR Binding Affinity (Kd, nM) | Inhibition of Keratinocyte Proliferation (at 10⁻⁶ M) |
| This compound | 560 | Significant |
| 1,25(OH)₂D₃ (Calcitriol) | 0.1 | Potent |
Table 1: Comparative biological activity of this compound and Calcitriol. Data extrapolated from a study on photoisomers of vitamin D3.[3]
Signaling Pathways and Visualizations
The immunomodulatory effects of the active form of vitamin D3, calcitriol, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[4] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5]
One of the key anti-inflammatory mechanisms of calcitriol is the inhibition of the NF-κB signaling pathway. This can occur through several proposed mechanisms, including the VDR directly interacting with NF-κB subunits or upregulating the expression of IκBα, an inhibitor of NF-κB.
As specific signaling pathways for this compound in immune cells have not been elucidated, the following diagrams depict the well-established pathways for calcitriol. Given the lower binding affinity of this compound for the VDR, it is plausible that it may act through similar, albeit less potent, mechanisms or potentially through VDR-independent pathways.
Caption: Calcitriol signaling via the Vitamin D Receptor (VDR).
Caption: NF-κB inhibition pathway by Vitamin D (Calcitriol).
Caption: Workflow for T Cell Proliferation Assay.
Conclusion and Future Perspectives
While this compound is a known photoisomer of vitamin D3 with acknowledged biological activity, its specific role in immunology remains an under-investigated area. The low binding affinity for the VDR compared to calcitriol may suggest a less potent, yet potentially significant, immunomodulatory function. Future research should focus on directly assessing the effects of this compound on various immune cell types, quantifying its impact on cytokine production and proliferation, and elucidating its molecular signaling pathways, including both VDR-dependent and independent mechanisms. Such studies are crucial to determine if this compound or its synthetic analogs could offer therapeutic benefits in inflammatory and autoimmune diseases, potentially with a different safety and efficacy profile compared to existing vitamin D-based therapies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Cell Differentiation with 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5,6-trans-Vitamin D3, a photoisomer and biologically active form of Vitamin D3, to induce cell differentiation in various cell lines.[1][2] This document outlines the underlying signaling pathways, provides detailed experimental protocols, and presents quantitative data to facilitate the application of this compound in research and drug development.
Introduction
Vitamin D3 and its analogs are well-established inducers of cell differentiation and inhibitors of cancer cell proliferation.[1][2] this compound, a major photoisomer of Vitamin D3, demonstrates biological activity and can be utilized to study cellular differentiation processes, particularly in oncology and immunology research.[1] The protocols provided herein are designed to be adaptable to various research needs, with a primary focus on the differentiation of myeloid leukemia cell lines.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of Vitamin D analogs in cell differentiation studies. Note that optimal conditions for this compound may require empirical determination.
Table 1: Recommended Cell Seeding Densities for Differentiation Assays
| Cell Line | Seeding Density (cells/mL) | Culture Vessel |
| HL-60 | 2.5 x 10^5 | 25 cm² flask |
| MCF-7 | 3 x 10^5 | 6-well plate |
| LNCaP | Varies (refer to cell-specific protocols) | Varies |
Table 2: Concentration and Treatment Duration for Vitamin D Analogs
| Compound | Cell Line | Effective Concentration Range | Treatment Duration | Reference |
| 1α,25-dihydroxyvitamin D3 | HL-60 | 10 nM - 1 µM | 3 - 5 days | [3][4] |
| This compound | Keratinocytes | Significant inhibition at 10⁻⁶ M | Not Specified | [2] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60, MCF-7, LNCaP | 10⁻¹⁰ M - 10⁻⁷ M | 4 days (pulse exposure) | [5] |
Table 3: Markers for Assessing Monocytic Differentiation in HL-60 Cells
| Marker | Method of Detection | Expected Change Upon Differentiation |
| CD11b | Flow Cytometry | Increased expression |
| CD14 | Flow Cytometry | Increased expression |
| Morphological Changes | Microscopy (Giemsa Staining) | Decreased nucleus/cytoplasm ratio, kidney-shaped nuclei |
| Nitroblue Tetrazolium (NBT) Reduction | Spectrophotometry/Microscopy | Increased NBT reduction |
| Non-specific Esterase Activity | Cytochemical Staining | Increased activity |
Signaling Pathways
This compound, like other Vitamin D analogs, is expected to exert its effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[6] Upon binding, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of gene expression. This genomic pathway is central to inducing cell differentiation.
Several signaling pathways are implicated in Vitamin D3-mediated differentiation, particularly in myeloid cells. These include the activation of Protein Kinase C (PKC), the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, JNK).[6]
References
- 1. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. HL-60 differentiation to neutrophils/monocytes — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium-Dependent Signaling Using 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, a photoisomer of Vitamin D3, serves as a valuable tool for investigating calcium-dependent signaling pathways. Unlike the native 5,6-cis form, the 5,6-trans conformation offers unique properties for dissecting the rapid, non-genomic actions of Vitamin D compounds from their classical genomic effects mediated by the Vitamin D Receptor (VDR). These application notes provide detailed protocols and data to facilitate the use of this compound in studying cellular calcium mobilization, VDR binding, gene expression, and antiproliferative effects.
This compound, also known as 5,6-trans-Cholecalciferol, is a biologically active form of cholecalciferol.[1] It has been utilized in studies examining bone resorption and the antiproliferative activities of various Vitamin D3 photoisomers.[1] This compound is known to activate calcium-dependent signaling pathways that are crucial for bone metabolism and immune system function.[1]
Data Presentation
Table 1: VDR Binding Affinity of this compound and Related Compounds
| Compound | Dissociation Constant (Kd) for VDR | Reference |
| This compound | 560 nM | [2] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [2] |
| 25-hydroxytachysterol3 | 22 nM | [2] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 nM | [3] |
Table 2: Antiproliferative Activity of Vitamin D3 Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Vitamin D3 | SH-SY5Y (Neuroblastoma) | MTT | 164 ng/mL | [4] |
| Vitamin D3 | MCF-7 (Breast Cancer) | SRB | 0.10 - 0.35 mM | [5][6] |
| Vitamin D3 | MDA-MB-231 (Breast Cancer) | SRB | 0.10 - 0.35 mM | [5][6] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 (Breast Cancer) | Clonal Growth | 10-100-fold > 1,25(OH)2D3 | [7] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | LNCaP (Prostate Cancer) | Clonal Growth | 10-100-fold > 1,25(OH)2D3 | [7] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60 (Myeloid Leukemia) | Clonal Growth | 10-100-fold > 1,25(OH)2D3 | [7] |
Signaling Pathways and Experimental Workflows
Genomic and Non-Genomic Signaling of Vitamin D Analogs
Vitamin D compounds exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves binding of the active form, 1,25(OH)2D3, to the nuclear Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR).[8] This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[8] Non-genomic actions are more rapid and are thought to be mediated by a membrane-associated VDR (mVDR), leading to the activation of second messenger systems and subsequent downstream signaling cascades.
Caption: Genomic vs. Non-Genomic Vitamin D Signaling.
Experimental Workflow for Assessing Calcium Mobilization
This workflow outlines the key steps to measure the effect of this compound on intracellular calcium levels.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | Vitamin | TargetMol [targetmol.com]
- 3. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCDR - Anticancer activity, Cholecalciferol, Half maximum inhibitory concentration [jcdr.net]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Use of 5,6-trans-Vitamin D3 in Bone Resorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are crucial regulators of calcium homeostasis and bone metabolism. The most biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), is known to influence bone resorption, the process by which osteoclasts break down bone tissue. This process is critical for bone remodeling and the release of calcium into the bloodstream. The study of Vitamin D3 analogs is a key area of research for developing therapeutics that can modulate bone resorption with potentially fewer side effects, such as hypercalcemia.
One such analog is 5,6-trans-Vitamin D3, a photoisomer of Vitamin D3. While it is considered a biologically active form of cholecalciferol, its specific effects on bone resorption are not as well-characterized as those of Calcitriol. This document provides a comprehensive overview of the current understanding of this compound in the context of bone resorption, along with detailed protocols for its experimental investigation.
Mechanism of Action of Vitamin D in Bone Resorption
The primary mechanism by which active Vitamin D3 metabolites regulate bone resorption is indirect, through their action on osteoblasts. By binding to the Vitamin D Receptor (VDR) in osteoblasts, they modulate the expression of key signaling molecules that control osteoclast differentiation and activity.[1]
The key signaling pathway involves the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). Active Vitamin D3 upregulates the expression of RANKL and downregulates the expression of OPG, a decoy receptor for RANKL, on the surface of osteoblasts. This shift in the RANKL/OPG ratio leads to increased binding of RANKL to its receptor, RANK, on osteoclast precursors. This interaction is a critical signal that drives the differentiation of these precursors into mature, multinucleated osteoclasts, which are the primary cells responsible for bone resorption.
This compound in Bone Resorption: Current Understanding
Direct experimental data on the in vitro effects of this compound on osteoclastogenesis and bone resorption is limited. However, early in vivo studies provide important insights. A study on the hydroxylated form, 5,6-trans-25-hydroxycholecalciferol, in anephric rats (lacking kidneys and therefore unable to synthesize 1α,25-dihydroxyvitamin D3) showed that this analog stimulates intestinal calcium transport but has little to no activity in mobilizing calcium from bone.[2] This suggests that the 5,6-trans configuration may not be effective at inducing bone resorption.
Further supporting this, the affinity of this compound for the Vitamin D Receptor (VDR) is reported to be significantly lower than that of other active metabolites, with a dissociation constant of 560 nM. This reduced binding affinity may explain its potentially lower biological activity in VDR-mediated processes like the regulation of RANKL expression in osteoblasts.
Data Presentation
The following tables summarize the known information and provide a template for recording experimental data on the effects of this compound on bone resorption.
Table 1: Comparative Biological Activity of Vitamin D3 Metabolites and Analogs
| Compound | VDR Binding Affinity (Dissociation Constant) | In Vivo Bone Calcium Mobilization |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | High | Strong |
| 25-hydroxyvitamin D3 | Moderate | Weak (requires conversion to 1,25(OH)2D3) |
| This compound | Low (560 nM) | Likely very low to none |
| 5,6-trans-25-hydroxycholecalciferol | Not specified | Little to no activity observed[2] |
Table 2: Template for In Vitro Bone Resorption Assay Results
| Treatment Group | Concentration | Number of TRAP-positive Multinucleated Cells (per well) | Total Resorption Pit Area (% of total area) |
| Vehicle Control | - | ||
| 1α,25-dihydroxyvitamin D3 (Positive Control) | 10 nM | ||
| 1α,25-dihydroxyvitamin D3 (Positive Control) | 100 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| This compound | 10 µM |
Signaling Pathway and Experimental Workflow
Vitamin D Signaling in Bone Resorption
Caption: Vitamin D3 signaling pathway in osteoblasts leading to osteoclast activation.
Experimental Workflow for In Vitro Bone Resorption Assay
Caption: Workflow for assessing the effect of Vitamin D3 analogs on bone resorption.
Experimental Protocols
In Vitro Bone Resorption (Pit) Assay using Mouse Bone Marrow Macrophages
This protocol details a method to assess the ability of this compound to induce osteoclast formation and subsequent bone resorption.
Materials:
-
Bone marrow cells from C57BL/6 mice (6-8 weeks old)
-
α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (dissolved in ethanol or DMSO)
-
1α,25-dihydroxyvitamin D3 (Positive Control)
-
Vehicle control (Ethanol or DMSO)
-
Dentin slices or Calcium Phosphate-coated plates (96-well)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
1 M Ammonium hydroxide
-
Toluidine Blue staining solution (1% in water)
-
Microscope with imaging software
Protocol:
Part 1: Isolation and Culture of Bone Marrow Macrophages (BMMs)
-
Euthanize mice and dissect femurs and tibias under sterile conditions.
-
Flush the bone marrow from both ends of the bones using a syringe with α-MEM.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in red blood cell lysis buffer for 5 minutes, then wash with α-MEM.
-
Culture the cells in T-75 flasks with complete α-MEM containing 30 ng/mL M-CSF for 3-4 days. The adherent cells are the bone marrow macrophages (BMMs).
-
Detach the BMMs using a cell scraper and count them.
Part 2: Bone Resorption Assay
-
Place sterile dentin slices or use calcium phosphate-coated 96-well plates.
-
Seed the BMMs at a density of 1 x 10^4 cells/well in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Prepare serial dilutions of This compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare positive controls with 1α,25-dihydroxyvitamin D3 (e.g., 10 nM, 100 nM) and a vehicle control.
-
Add the test compounds and controls to the respective wells. Ensure the final concentration of the vehicle (e.g., ethanol) is consistent across all wells and is typically <0.1%.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
Part 3: Quantification of Osteoclast Formation (TRAP Staining)
-
After the incubation period, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the wells with PBS and stain for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well under a light microscope. These are considered mature osteoclasts.
Part 4: Quantification of Bone Resorption Pits
-
Following TRAP staining and cell counting, remove the cells from the dentin slices by sonication in 1 M ammonium hydroxide for 10-15 minutes.
-
Wash the dentin slices extensively with distilled water and air dry.
-
Stain the resorption pits by immersing the slices in 1% Toluidine Blue solution for 1-2 minutes.
-
Rinse the slices thoroughly with water to remove excess stain.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ). Express the data as a percentage of the total surface area.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound and other Vitamin D3 analogs in the context of bone resorption. Based on the available in vivo data and its low VDR affinity, it is hypothesized that this compound will exhibit significantly lower bone resorptive activity compared to 1α,25-dihydroxyvitamin D3. The detailed experimental procedures will enable researchers to test this hypothesis, generate quantitative data, and further elucidate the structure-activity relationship of Vitamin D3 analogs in bone metabolism. This research is vital for the development of novel therapeutics for bone disorders such as osteoporosis.
References
Troubleshooting & Optimization
Technical Support Center: 5,6-trans-Vitamin D3 Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D3. The information is designed to help you anticipate and address stability issues during your experiments.
Disclaimer: Quantitative stability data specifically for this compound is limited in publicly available literature. The data presented here is largely based on studies of its cis-isomer, Vitamin D3 (cholecalciferol), as their chemical similarity suggests comparable stability profiles under various conditions. This compound is a known photoisomer of Vitamin D3, formed upon exposure to UV radiation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, much like its cis-isomer, is primarily influenced by five key factors:
-
Temperature: Higher temperatures accelerate degradation.[2][3][4]
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation.[2][5]
-
pH: Acidic conditions, particularly below pH 5, can lead to rapid degradation.[2][6][7][8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2]
-
Solvents: The choice of solvent can significantly impact stability.
Q2: How can I minimize the degradation of this compound during storage and handling?
A2: To minimize degradation, it is recommended to:
-
Store solutions at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage.[9]
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
Use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Choose appropriate solvents. Organic solvents like ethanol and methanol generally offer better stability than aqueous solutions.[2]
Q3: What are the common degradation products of Vitamin D3 isomers?
A3: Under various stress conditions, Vitamin D3 can isomerize or degrade into several products. In the presence of iodine, cis/trans isomerization of both cholecalciferol and pre-vitamin D3 occurs, forming trans-vitamin D3 and tachysterol, respectively.[1][8] Acidic conditions can lead to the formation of isotachysterol.[1][8] Thermal stress can lead to the reversible formation of pre-vitamin D3.[1][8]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in an Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Acidic pH | Measure the pH of your solution. Vitamin D3 is unstable in acidic media (pH < 5).[2][6] Adjust the pH to be between 5 and 8 for better stability.[2] |
| Presence of Metal Ions | Metal ions can catalyze degradation.[2] Consider using a chelating agent like EDTA to sequester metal ions.[2] |
| Exposure to Light | Ensure your solution is protected from light at all times by using amber vials or covering the container.[2] |
| Oxygen Exposure | Use deoxygenated water to prepare your solution and consider purging the vial with an inert gas like nitrogen before sealing.[2] |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | Ensure a constant and controlled temperature during your experiment and storage. Use calibrated incubators or water baths. |
| Variability in Light Exposure | Standardize the light conditions for all samples. If studying photostability, use a calibrated light source. |
| Inconsistent Sample Handling | Prepare and handle all samples consistently. Minimize the time samples are exposed to ambient conditions. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision to ensure reliable quantification.[10] |
Quantitative Data Summary
The following tables summarize the degradation of Vitamin D3 under various conditions. This data can serve as a reference for estimating the stability of this compound.
Table 1: Effect of Temperature on Vitamin D3 Degradation in Aqueous Media [2]
| Temperature | Medium | First-Order Rate Constant (k, h⁻¹) |
| 4°C | Milli-Q Water | 0.004 |
| 25°C | Milli-Q Water | 0.032 |
| 40°C | Milli-Q Water | 0.131 |
| 4°C | Distilled Water | 0.013 |
| 25°C | Distilled Water | 0.131 |
| 40°C | Distilled Water | 0.693 |
| 4°C | Tap Water | 0.009 |
| 25°C | Tap Water | 0.081 |
| 40°C | Tap Water | 0.435 |
Table 2: Effect of pH on Vitamin D3 Degradation in Aqueous Solution at 25°C [2]
| pH | First-Order Rate Constant (k, h⁻¹) |
| 1 | 2.303 |
| 2 | 1.151 |
| 3 | 0.461 |
| 4 | 0.161 |
| 5 | 0.046 |
| 6 | 0.035 |
| 7 | 0.032 |
| 8 | 0.030 |
Table 3: Retention of Vitamin D3 in Fortified Canola Oil at High Temperatures for 30 minutes [4]
| Temperature | Initial Concentration | Retention (%) |
| 150°C | Low | 72.97 |
| 150°C | High | 67.5 |
| 180°C | Low | 40.35 |
| 180°C | High | 33.16 |
Experimental Protocols
Protocol 1: General Stability Testing of Vitamin D Isomers using HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound in solution.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired solvent (e.g., water, buffer at a specific pH, or organic solvent) to the final working concentration (e.g., 20 µg/mL).[2]
-
Transfer aliquots of the working solution into amber HPLC vials to protect from light.
2. Stress Conditions:
-
Thermal Stability: Place vials in calibrated ovens or incubators at various temperatures (e.g., 25°C, 40°C, 60°C).[10]
-
Photostability: Expose vials to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp). Wrap control vials in aluminum foil.
-
pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 1, 4, 7, 9).
-
Oxidative Stability: Prepare solutions with and without an oxidizing agent (e.g., hydrogen peroxide).
3. Time Points:
-
Withdraw vials at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
Analyze the samples immediately after withdrawal using a validated stability-indicating HPLC-UV method.
-
Column: A reversed-phase C18 column is commonly used (e.g., Gemini C18, 100 x 3.0 mm, 3 µm).[2][10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 99:1, v/v) is often effective.[2][10]
-
Flow Rate: A typical flow rate is 1 mL/min.[2]
-
Detection: Monitor the eluent at the maximum absorbance wavelength of this compound (typically around 265 nm for Vitamin D3 isomers).[2][10]
-
Injection Volume: 20 µL.[2]
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time (for first-order reactions).
Visualizations
Vitamin D Signaling Pathway
Caption: Vitamin D3 synthesis and signaling pathway.
Experimental Workflow for Stability Testing
Caption: General workflow for stability testing of this compound.
References
- 1. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. circehealthscience.com [circehealthscience.com]
- 6. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5,6-trans-Vitamin D3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound Handling and Storage
Question: My this compound powder has changed color from white/pale yellow. Is it still usable?
Answer: A color change may indicate degradation. This compound is sensitive to light and temperature.[1] It is recommended to use a fresh vial if you observe a significant color change. To prevent this, always store the compound at -20°C or -86°C for long-term storage, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1]
Question: What is the best way to prepare a stock solution of this compound?
Answer: Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent. Commonly used solvents include ethanol, DMSO, and DMF.[2] For a stock solution, dissolve the compound in the chosen solvent to a concentration of 1-10 mg/mL. Sonication can aid in dissolution.[3] Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and protect from light.[4] For cell culture experiments, the final concentration of the organic solvent in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Question: I am observing lower than expected biological activity in my experiments. Could my this compound have degraded?
Answer: Yes, degradation is a common cause of reduced biological activity. This compound is a photoisomer of Vitamin D3 and can be sensitive to UV light and temperature fluctuations.[5][6] Ensure that all experimental steps, from solution preparation to incubation, are performed with minimal light exposure. If degradation is suspected, it is advisable to use a fresh, properly stored aliquot of the compound.
2. In Vitro Cellular Assays
Question: I am not observing the expected anti-proliferative effects of this compound on my cancer cell line. What could be the issue?
Answer: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Vitamin D analogs. The expression level of the Vitamin D Receptor (VDR) can influence the cellular response.[7]
-
Compound Concentration: The effective concentration of this compound can vary between cell lines. It may be necessary to perform a dose-response experiment with a wider concentration range.
-
Incubation Time: The effects of Vitamin D analogs on cell proliferation are often time-dependent. Consider extending the incubation period.
-
Serum in Media: Components in fetal bovine serum (FBS) can bind to Vitamin D analogs, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Compound Degradation: As mentioned previously, ensure the compound has not degraded due to improper storage or handling.
Question: My results in cell-based assays are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results in cell-based assays can be frustrating. Here are some tips to improve reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments.
-
Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
-
Control Wells: Always include appropriate controls, such as vehicle-only and untreated cells.
-
Assay Timing: Perform the assay at consistent time points after cell seeding and treatment.
3. Vitamin D Receptor (VDR) Binding Assays
Question: I am performing a competitive VDR binding assay and observing a very low signal or no displacement of the radiolabeled ligand. What are the possible causes?
Answer: Low signal or lack of displacement in a competitive VDR binding assay can be due to several factors:
-
Inactive Receptor: Ensure that the VDR preparation (e.g., nuclear extract or purified protein) is active. Use a positive control ligand with known binding affinity to validate the assay.
-
Radioligand Issues: Check the expiration date and specific activity of the radiolabeled ligand. Degradation of the radioligand can lead to a weak signal.
-
Incorrect Concentrations: Optimize the concentrations of the receptor and radioligand. Too high a concentration of the radioligand will require a much higher concentration of the competitor to show displacement.
-
Assay Buffer Composition: The pH and ionic strength of the binding buffer can affect receptor-ligand interactions.
-
Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium and is performed at an appropriate temperature.
4. Analytical Characterization (HPLC)
Question: I am analyzing my this compound sample by HPLC and see multiple peaks. What could they be?
Answer: The presence of multiple peaks in an HPLC chromatogram of this compound could be due to:
-
Isomers: this compound is an isomer of Vitamin D3. Other isomers such as pre-vitamin D3 and tachysterol may also be present, especially if the sample has been exposed to light or heat.[8]
-
Degradation Products: As a photosensitive compound, this compound can degrade into various photoproducts.
-
Impurities: The initial sample may contain impurities from the synthesis process.
To identify the unexpected peaks, you can use a photodiode array (PDA) detector to obtain the UV spectrum of each peak and compare it to known standards.
Question: How can I improve the separation of this compound from other Vitamin D isomers in my HPLC method?
Answer: Optimizing the separation of Vitamin D isomers, which are structurally very similar, can be challenging. Here are some strategies:
-
Column Choice: Utilize a high-resolution column, such as one with a smaller particle size or a longer length. C18 columns are commonly used, but for closely related isomers, a different stationary phase might provide better selectivity.
-
Mobile Phase Composition: Adjust the ratio of organic solvents (e.g., methanol, acetonitrile) in the mobile phase. A small change in the mobile phase composition can significantly impact the resolution.
-
Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.
-
Temperature: Optimizing the column temperature can improve peak shape and resolution.
Quantitative Data Summary
The binding affinity of various Vitamin D compounds to the Vitamin D Receptor (VDR) can vary. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a stronger binding.
| Compound | VDR Dissociation Constant (Kd) (nM) | Reference |
| This compound | 560 | [4] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [3] |
| 25-hydroxytachysterol3 | 22 | [3] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
2. Competitive VDR Binding Assay (Radiolabeled)
This protocol describes a competitive binding assay to determine the affinity of this compound for the VDR using a radiolabeled ligand.
Materials:
-
Source of VDR (e.g., nuclear extract from VDR-expressing cells or purified recombinant VDR)
-
Radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives for protein stability)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled 1α,25(OH)₂D₃ in assay buffer.
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
VDR preparation
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd)
-
Varying concentrations of this compound (for the competition curve) or a high concentration of unlabeled 1α,25(OH)₂D₃ (for non-specific binding) or buffer alone (for total binding).
-
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Transfer the contents of each well to a 96-well filter plate.
-
Quickly wash the filters with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding (Total binding - Non-specific binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: Experimental workflow for an MTT cell proliferation assay.
Caption: Workflow for a competitive VDR binding assay.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Vitamin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
methods for purifying 5,6-trans-Vitamin D3 from reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-trans-Vitamin D3 from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and other Vitamin D3 isomers from reaction mixtures are chromatographic techniques and crystallization.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for their high resolution in separating structurally similar isomers.[5] Column chromatography is also a common preparative technique.[2][4][6] Additionally, crystallization can be an effective final step for obtaining high-purity product.[3][7][8]
Q2: Why is the purification of this compound challenging?
A2: The purification is challenging due to the presence of other structurally similar isomers of Vitamin D3, such as pre-vitamin D3, lumisterol3, isotachysterol3, and tachysterol3.[9] These isomers often have very similar physicochemical properties, making their separation difficult. Standard C18 columns in HPLC may not be sufficient to achieve baseline separation.[5]
Q3: What purity level can I expect to achieve for this compound?
A3: Commercially available this compound is often found with purities of approximately 90% or higher.[10][11] With optimized purification methods, such as specialized HPLC or a combination of techniques, it is possible to achieve purities of over 95% to 98.6%.[9][12]
Q4: Are there any non-chromatographic methods for purification?
A4: Yes, besides crystallization, enzymatic methods have been explored. One patented method involves the esterification and subsequent saponification of Vitamin D3 using lipases to purify the final product.[2][13] Supercritical Fluid Chromatography (SFC) has also been investigated as a powerful technique for the analysis and potential purification of Vitamin D3 impurities.[9]
Troubleshooting Guides
Issue 1: Poor separation of this compound from other isomers using HPLC.
| Possible Cause | Suggested Solution |
| Inadequate column chemistry. | Standard C18 columns may not provide sufficient resolution.[5] Consider using a highly hydrophobic phase column with a higher carbon load, such as a YMC-Triart C18 ExRS (25% carbon load).[5] Alternatively, a Waters ACQUITY UPLC BEH C18 Column has also been shown to be effective. |
| Suboptimal mobile phase composition. | The mobile phase composition is critical for separating isomers. A common eluent system is a mixture of tetrahydrofuran (THF) and acetonitrile (e.g., 10/90 v/v).[5] Experiment with different solvent ratios to optimize selectivity. |
| Isocratic elution is insufficient. | If isocratic elution does not resolve the isomers, a gradient elution method may be necessary. |
| Complex sample matrix. | For complex matrices like oily drug products, a preliminary sample clean-up step using Solid Phase Extraction (SPE) can remove interfering substances before HPLC analysis.[14] |
Issue 2: Low yield after purification.
| Possible Cause | Suggested Solution |
| Degradation of Vitamin D3 isomers. | Vitamin D3 and its isomers are sensitive to light, temperature, and oxygen.[3][10] All purification steps should be carried out with protection from light and under an inert atmosphere (e.g., nitrogen or argon).[8][10] Store samples at low temperatures (-20°C or -80°C).[10] |
| Product loss during solvent evaporation. | Careful optimization of the evaporation process is necessary to avoid loss of the product. |
| Multiple purification steps. | Each purification step will result in some product loss. Minimize the number of steps where possible or optimize each step for maximum recovery. |
| Inefficient crystallization. | The choice of crystallization solvent is crucial. Methyl formate has been successfully used.[8] Seeding the solution with a few crystals of pure Vitamin D3 can improve crystallization efficiency.[8] |
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Purity | Advantages | Disadvantages | Reference |
| HPLC/UHPLC | >95% | High resolution, good for analytical and small-scale preparative work.[5] | Can be time-consuming for large quantities, requires specialized equipment. | [1][5] |
| Column Chromatography | Variable, often used as a preliminary step. | Scalable for larger quantities, relatively inexpensive. | Lower resolution than HPLC, may require large volumes of solvent.[2] | [2][4][6] |
| Crystallization | >99% (for final product) | Can yield very high purity product, effective final purification step.[3][7] | Yield can be variable, may require a relatively pure starting material. | [3][7][8] |
| Supercritical Fluid Chromatography (SFC) | High | Fast separations, uses less organic solvent. | Requires specialized high-pressure equipment.[2] | [9] |
| Enzymatic Method | High | Environmentally friendly, avoids harsh chemicals.[13] | May be slower, requires specific enzymes. | [2][13] |
Experimental Protocols
Protocol 1: HPLC Purification of this compound
This protocol is a general guideline based on commonly used methods. Optimization will be required for specific reaction mixtures.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC System:
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the peak of this compound based on retention time, which should be determined using a pure standard.
-
Post-Purification: Combine the collected fractions containing the pure product. Evaporate the solvent under reduced pressure at a low temperature, protected from light.
-
Purity Analysis: Analyze the purity of the final product using the same HPLC method.
Protocol 2: Crystallization of Vitamin D3 Isomers
This protocol describes a general procedure for obtaining crystalline Vitamin D3.
-
Dissolution: Dissolve the purified Vitamin D3 resin (obtained from chromatography) in a minimal amount of a suitable solvent, such as methyl formate, at a temperature above 20°C.[8]
-
Cooling and Seeding: Cool the solution slowly to between -20°C and 15°C.[8] To induce crystallization, it is recommended to seed the solution with a few crystals of pure Vitamin D3.[8]
-
Crystallization: Allow the solution to stand at the low temperature for several hours to allow for complete crystallization.
-
Filtration and Drying: Filter the crystals and wash them with a small amount of cold solvent. Dry the crystals under vacuum, protected from light.
-
Storage: Store the final crystalline product at -20°C or below under an inert atmosphere.[10]
Visualizations
Caption: Workflow for the purification of this compound using HPLC.
Caption: Workflow for the crystallization of Vitamin D3.
References
- 1. glsciences.cn [glsciences.cn]
- 2. WO2021036384A1 - Method for purifying vitamin d3 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]
- 7. Selective crystallization of vitamin D3 for the preparation of novel conformational polymorphs with distinctive chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. US3665020A - Process for the preparation of crystalline vitamin d3 - Google Patents [patents.google.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. mybiosource.com [mybiosource.com]
- 11. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 12. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]
- 13. scispace.com [scispace.com]
- 14. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the quantification of 5,6-trans-Vitamin D3 in biological samples
Welcome to the technical support center for the analysis of 5,6-trans-Vitamin D3 and its related metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of vitamin D isomers in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
The primary challenges include:
-
Isomeric Interference: this compound is an isomer of the more abundant native vitamin D3 (cis-isomer). These and other isomers, such as the 3-epi-25(OH)D3 epimer, are often isobaric (have the same mass), making them indistinguishable by mass spectrometry alone.[1][2][3] Chromatographic separation is essential to resolve these compounds and prevent overestimation.[3][4]
-
Low Endogenous Concentrations: Many vitamin D metabolites exist at very low levels (e.g., pg/mL to ng/mL) in biological matrices, requiring highly sensitive analytical methods.[5][6]
-
Matrix Effects: Biological samples like serum and plasma contain high levels of proteins and lipids.[7] The Vitamin D Binding Protein (VDBP) strongly binds to metabolites, requiring an efficient extraction step to release them.[5][8] Co-extracted lipids, particularly phospholipids, can cause ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[1][7]
-
Chemical Properties: The low ionization efficiency of vitamin D metabolites can make detection by LC-MS/MS challenging without chemical derivatization.[3]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method over immunoassays?
LC-MS/MS is considered the gold standard for vitamin D analysis for several reasons:[3][4]
-
High Specificity: Unlike immunoassays, which can suffer from antibody cross-reactivity with various vitamin D metabolites, LC-MS/MS can distinguish between different isomers and isobars through chromatographic separation combined with mass-specific detection.[2][4][9] This capability is crucial for accurately measuring this compound in the presence of its cis-isomer.
-
Multiplexing: LC-MS/MS allows for the simultaneous measurement of multiple vitamin D metabolites in a single analytical run.[3][4]
-
Improved Accuracy: It is less susceptible to matrix interferences like heterophilic antibodies that can affect immunoassays.[3]
Q3: How can I resolve this compound from other vitamin D isomers during LC-MS/MS analysis?
Achieving chromatographic separation is critical. Consider the following strategies:
-
Column Selection: Standard C18 columns may not provide sufficient resolution.[3] Pentafluorophenyl (PFP) stationary phases, such as Ascentis Express F5, have shown superior selectivity for closely related vitamin D analogs, enabling separation in shorter run times.[1]
-
Mobile Phase Optimization: The composition of the mobile phase is a key factor.[3] Typically, reversed-phase chromatography uses an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) in a gradient elution.[3][10] Fine-tuning the gradient profile can significantly improve the resolution of isomers.
-
Derivatization: Chemical derivatization can alter the chromatographic properties of isomers, sometimes improving their separation.[11]
Q4: I'm observing low signal intensity and poor sensitivity. What are the likely causes and solutions?
Low sensitivity is a common issue and can often be traced back to two main factors:
-
Ion Suppression from Matrix Effects: Phospholipids and other co-extracted matrix components can interfere with the ionization process in the mass spectrometer source.
-
Solution: Improve your sample preparation. Standard protein precipitation alone is often insufficient.[1][7] Incorporate a specific phospholipid removal step, such as Solid-Phase Extraction (SPE) or specialized techniques like HybridSPE-PLus or Captiva EMR-Lipid, to effectively clean the sample.[1][7] A combination of liquid-liquid extraction (LLE) followed by SPE can also significantly reduce ion suppression.[10]
-
-
Poor Ionization Efficiency: Vitamin D metabolites are neutral compounds with inherently low ionization efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Peak Tailing | Column contamination or degradation. | Use a guard column; if the problem persists, wash or replace the analytical column.[7] |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the analyte and column chemistry. Vitamin D analysis typically uses acidic modifiers like formic acid.[3] | |
| Co-elution of Isomers | Insufficient chromatographic resolution. | Optimize the LC method. Switch to a column with different selectivity (e.g., a PFP column). Adjust the mobile phase gradient to be shallower. |
| Low Analyte Recovery | Inefficient extraction from Vitamin D Binding Protein (VDBP). | Ensure the protein precipitation step is effective. Using organic solvents like acetonitrile or methanol is common.[1][12] |
| Poor extraction during LLE or SPE. | Optimize extraction solvents and volumes. Ensure the pH is correct for the chosen SPE sorbent. | |
| High Signal Variability / Poor Reproducibility | Inconsistent sample cleanup (matrix effects). | Automate the sample preparation process if possible. Use phospholipid removal plates for more consistent cleanup.[1][7] |
| Analyte instability during processing. | Minimize exposure of samples and extracts to light and heat.[6] Evaluate the stability of derivatized extracts, as some can degrade even when stored at -20°C.[13] | |
| Instrument Signal Drifts Downward | Contamination of the mass spectrometer ion source. | Clean the MS source. Ensure the sample extracts are sufficiently clean to prevent rapid buildup of contaminants. |
| Mobile phase evaporation. | Keep mobile phase vials closed when not in use to prevent changes in composition, which can alter retention times and signal intensity.[6] |
Quantitative Data Summary
Table 1: Stability of Vitamin D Metabolites in Serum Under Various Storage Conditions.
| Storage Temperature | 4 hours | 24 hours | 7 days | 3 months | >10 years |
| Room Temperature | Stable[14][15] | - | - | - | - |
| 2–8 °C (Refrigerated) | Stable | Stable[14][15] | - | - | - |
| -20 °C | Stable | Stable | Stable[14][15] | 10% decrease reported in older studies[14] | Stable[13] |
| -80 °C | Stable | Stable | Stable | Stable[14][15] | - |
| Note: While endogenous vitamin D is very stable, derivatized extracts may show significant degradation and require separate stability testing.[13] |
Table 2: Comparison of Sample Preparation Techniques for Serum Analysis.
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant is analyzed.[1][12] | Simple, fast. | Does not effectively remove phospholipids, leading to significant matrix effects and ion suppression.[1][7] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned from the aqueous sample into an immiscible organic solvent (e.g., n-hexane).[9] | Can provide a cleaner extract than PPT alone. | Can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent (e.g., C18) while interferences are washed away.[8][9] | Provides cleaner extracts than LLE or PPT. | Requires method development and can be multi-stepped.[7] |
| PPT + Phospholipid Removal | After initial protein precipitation, the supernatant is passed through a specialized plate (e.g., HybridSPE) that removes phospholipids.[1] | Highly effective at removing phospholipids, reduces ion suppression, improves accuracy.[1] | Adds a step and cost to the workflow. |
Experimental Protocols & Visualizations
Protocol: Sample Preparation and LC-MS/MS Analysis of Vitamin D Isomers
This protocol outlines a general workflow for the extraction and quantification of this compound from human serum, incorporating best practices to minimize interference and maximize sensitivity.
1. Sample Preparation: Protein Precipitation and Phospholipid Removal
-
Pipette 100 µL of serum sample (or calibrator/control) into a 96-well collection plate.
-
Add 300 µL of a precipitation reagent (e.g., 1% formic acid in acetonitrile) containing an appropriate internal standard (e.g., D6-25-hydroxyvitamin D3).[1][12]
-
Mix thoroughly for 30-60 seconds and allow to sit for 5 minutes to ensure complete protein precipitation.[1]
-
Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE-PLus).[1]
-
Apply vacuum (e.g., 10” Hg for 4 minutes) to pull the extract through the plate into a clean collection plate.[1]
-
The resulting filtrate is ready for derivatization or direct injection.
2. (Optional but Recommended) Derivatization
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute in a solution containing the derivatizing agent (e.g., PTAD in acetonitrile).
-
Incubate as required by the reagent manufacturer to allow the reaction to complete.
-
Quench the reaction if necessary and add the final reconstitution solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: Ascentis Express F5 or equivalent PFP column (e.g., 10 cm x 2.1 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a gradient that provides separation of the target isomers (e.g., start at 60% B, ramp to 95% B over 5-7 minutes).
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI).[8] Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for confident identification and quantification.
Experimental and Logical Workflows
Caption: General workflow for the quantification of this compound.
Caption: Logic diagram illustrating the importance of isomer separation.
References
- 1. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zivak.com [zivak.com]
- 7. chromtech.com [chromtech.com]
- 8. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
optimizing storage conditions for 5,6-trans-Vitamin D3 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of 5,6-trans-Vitamin D3 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Vitamin D3?
A1: this compound, also known as 5,6-trans-cholecalciferol, is a photoisomer of Vitamin D3 (cholecalciferol).[1][2] It is formed when Vitamin D3 is exposed to light.[1][3] While structurally similar, this isomeric form has different biological activities and binding affinities to the Vitamin D receptor.[1][4]
Q2: What are the optimal storage conditions for this compound powder?
A2: For long-term stability, this compound in its solid, powdered form should be stored at -20°C.[1][2] It is also recommended to store it under nitrogen and protected from direct sunlight.[1] Under these conditions, it can be stable for up to three years.[1]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be stored at -80°C for long-term stability, where they can be viable for up to a year.[1][4] For short-term storage of up to one month, -20°C is acceptable.[4] It is crucial to protect solutions from light and store them under a nitrogen atmosphere.[1][4]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several organic solvents. The following table summarizes the solubility in common laboratory solvents.[1][2]
| Solvent | Solubility |
| Ethanol | 30 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL |
| Ethyl Acetate | 20 mg/mL |
Sonication may be required to fully dissolve the compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound.
Issue 1: Unexpectedly low concentration of this compound in my sample.
This is often due to degradation. Use the following decision tree to identify the potential cause:
Caption: Troubleshooting decision tree for low this compound concentration.
Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.
This could indicate isomerization or the formation of degradation products. Vitamin D3 and its isomers can undergo several transformations:
-
Thermal Isomerization: Heat can cause a reversible transformation of Vitamin D3 to pre-vitamin D3.[5][6]
-
Photo-isomerization: Exposure to UV radiation can lead to the formation of this compound, suprasterol I, and suprasterol II from Vitamin D3.[3]
-
Acid-catalyzed Isomerization: Acidic conditions can lead to the formation of isotachysterol.[5][6]
-
Oxidation: The presence of oxygen can lead to various oxidation products.
The following diagram illustrates the key isomerization pathways of Vitamin D3:
Caption: Isomerization pathways of Vitamin D3.
Data on Stability
The stability of Vitamin D3 and its isomers is influenced by several factors. The following tables summarize the effects of temperature and pH on Vitamin D3 stability, which provides a relevant indication for its isomers.
Table 1: Effect of Temperature on Vitamin D3 Degradation
| Temperature | Conditions | Retention after 2 months | Reference |
| 40°C | 75% Relative Humidity | Significant degradation after 2 weeks | [7] |
| 25°C | Aqueous Solution | Stable for at least 1 year in some formulations | [8] |
| 40°C | Aqueous Solution | Content >90% for at least 4 months in some formulations | [8] |
Table 2: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C
| pH | Stability | Reference |
| 1-4 | Unstable, rapid degradation | [8] |
| 5-8 | Most stable range | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is adapted from established methods for Vitamin D3 and its isomers and is suitable for assessing the stability of this compound.[9][10][11][12]
Objective: To quantify the concentration of this compound and its degradation products over time under various stress conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation for Stress Studies:
-
Prepare a solution of this compound (e.g., 50 µg/mL) in methanol.
-
For each stress condition, mix the Vitamin D3 solution with the stressor in a 1:1 ratio (e.g., 1 mL of Vitamin D3 solution + 1 mL of 0.1 M HCl).
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photodegradation: Expose the solution to UV light at room temperature.
-
Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Filter all samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
-
Data Interpretation:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of degradation over time for each stress condition.
-
Experimental Workflow Diagram:
Caption: Workflow for a typical stability study of this compound.
References
- 1. This compound | Vitamin | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantum yield for the photo-degradation of vitamin D3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5,6-trans-Vitamin D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5,6-trans-Vitamin D3 and other related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of Vitamin D metabolites?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] In the analysis of this compound and its analogs, these effects can lead to ion suppression or, less commonly, ion enhancement, which directly impacts the accuracy, precision, and sensitivity of the measurement.[1][2] Biological samples like serum and plasma are complex matrices containing high concentrations of proteins, salts, and phospholipids that can interfere with the ionization process.[1][3] This interference can cause underestimation of the analyte concentration and lead to poor reproducibility.[3]
Q2: What are the primary sources of matrix effects in serum or plasma samples for Vitamin D analysis?
A2: The most significant source of matrix effects in serum and plasma samples are phospholipids.[4] These endogenous components often co-elute with Vitamin D metabolites and can cause substantial ion suppression, particularly when using Electrospray Ionization (ESI).[4] Other sources include proteins, salts, and other endogenous compounds present in the biological fluid. Inadequate sample preparation, such as simple protein precipitation, can leave high levels of these interfering substances in the final extract.
Q3: How can I detect and quantify the extent of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix to the peak area of the same analyte in a neat (pure) solvent. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A continuous post-column infusion experiment is another technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: Using a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is a critical strategy to compensate for matrix effects.[6][7][8] These internal standards are chemically and physically almost identical to the analyte and will co-elute, experiencing similar degrees of ion suppression or enhancement.[1][6] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1][6] Deuterated Vitamin D analogs are considered the gold standard for internal standards in quantitative mass spectrometry.[6]
Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is less susceptible to matrix effects for Vitamin D analysis?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than Electrospray Ionization (ESI) for the analysis of Vitamin D metabolites.[4][9][10] ESI is more prone to ion suppression from non-volatile matrix components like salts and phospholipids.[4][11] For low-concentration metabolites, APCI is often preferred as it can reduce matrix effects and improve sensitivity.[4][9]
Troubleshooting Guides
Issue 1: Poor Sensitivity, Low Analyte Response, and High Variability
This issue is often a primary indicator of significant ion suppression caused by matrix interferences.
Troubleshooting Workflow:
-
Assess Sample Preparation: Standard protein precipitation (PPT) alone is often insufficient for removing phospholipids.[12]
-
Recommendation: Implement a more robust sample preparation technique. Phospholipid removal plates (e.g., HybridSPE-Phospholipid, ISOLUTE® PLD+) can remove over 99% of phospholipids.[3][13] Alternatively, employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more thorough cleanup.[9][14]
-
-
Verify Internal Standard Suitability: Ensure a proper stable isotope-labeled internal standard is being used that co-elutes closely with this compound.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and the region where phospholipids elute.[1]
-
Evaluate Ionization Source: If using ESI, consider switching to APCI, as it is generally less affected by matrix components for this class of compounds.[4][9]
Issue 2: Inconsistent Results and Poor Reproducibility Across Different Sample Lots
This can be caused by variability in the sample matrix from different sources, leading to inconsistent matrix effects.
Troubleshooting Workflow:
-
Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., analyte-stripped serum) to ensure that calibrators and samples experience similar matrix effects.[1]
-
Enhance Sample Cleanup: The most effective way to reduce variability is to remove the source of the interference. Utilize advanced sample preparation techniques like phospholipid removal plates or SPE to create a cleaner extract.[3] This minimizes the influence of lot-to-lot variations in the matrix composition.
-
Review Internal Standard Performance: Confirm that the internal standard is effectively tracking and compensating for the variability. The ratio of the analyte to the internal standard should remain consistent even if the absolute responses fluctuate.[6]
Quantitative Data Summary
The following tables summarize quantitative data related to the effectiveness of different strategies in overcoming matrix effects.
Table 1: Comparison of Sample Preparation Techniques on Analyte Response
| Sample Preparation Technique | Analyte Signal Response Reduction (due to Matrix Effect) | Phospholipid Removal Efficiency | Reference |
| Standard Protein Precipitation (PPT) | ~40% reduction | Low | |
| PPT + HybridSPE-Phospholipid | No significant reduction observed | High (>99%) | |
| LLE followed by SPE | 2- to 4-fold reduction in ion suppression compared to SPE alone | High | [14] |
| ISOLUTE® PLD+ | Not specified, but high analyte recoveries reported | High (>99%) | [13][15] |
Table 2: Ionization Source Comparison for Vitamin D Metabolites
| Ionization Source | Susceptibility to Matrix Effects | General Sensitivity for Vitamin D | Reference |
| Electrospray Ionization (ESI) | Higher | Lower for some metabolites | [4][9][10] |
| Atmospheric Pressure Chemical Ionization (APCI) | Lower | Higher (2-5x for 25(OH)D) | [4][9][10] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plate (HybridSPE®-PLus)
This protocol is adapted from methodologies designed to specifically remove phospholipids from serum or plasma samples.
-
Spiking: To 100 µL of serum sample, calibrator, or QC, add the deuterated internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex thoroughly for 1 minute to precipitate proteins.
-
Incubation: Allow the mixture to sit for 5 minutes.
-
Filtration & Cleanup: Transfer 200 µL of the supernatant into a well of the HybridSPE-PLus 96-well plate.
-
Elution: Apply vacuum (e.g., 10” Hg for 4 minutes) to pull the sample through the phospholipid-retaining sorbent.
-
Analysis: Collect the filtrate directly for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method Parameters
These are representative parameters and should be optimized for the specific instrument and analyte.
-
Liquid Chromatography:
-
Column: A C18 or Pentafluorophenyl (F5) column is often used for resolving Vitamin D epimers and isomers. For example, an Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[15]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[15]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate this compound from other metabolites and matrix components.
-
-
Mass Spectrometry:
-
Ionization Source: APCI or ESI (Positive Ion Mode).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be determined and optimized.
-
Visualizations
The following diagrams illustrate key workflows and concepts for managing matrix effects.
Caption: Workflow for Vitamin D analysis highlighting key stages for mitigating matrix effects.
Caption: Troubleshooting decision tree for addressing matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. LC/MS analysis of vitamin D metabolites by dielectric barrier discharge ionization and a comparison with electrospray ionization and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
improving the resolution of 5,6-trans-Vitamin D3 from its isomers in HPLC
Welcome to the technical support center for the chromatographic analysis of Vitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the HPLC resolution of 5,6-trans-Vitamin D3 from its geometric and structural isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from its isomers?
A1: The primary challenge lies in the structural similarity between this compound (cholecalciferol) and its key isomers, such as pre-vitamin D3, tachysterol, and lumisterol. These compounds are often geometric isomers with very similar physicochemical properties, leading to co-elution or poor resolution under standard HPLC conditions. Achieving baseline separation requires highly selective and optimized chromatographic methods.[1]
Q2: What are the most common HPLC modes used for this separation?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC are widely used. NP-HPLC, often employing silica columns with non-polar mobile phases like hexane and a polar modifier, is a traditional and effective method. RP-HPLC, typically using C18 or C8 columns with polar mobile phases like methanol or acetonitrile mixed with water, has also been successfully implemented and is often preferred for its compatibility with mass spectrometry.[2][3]
Q3: What is a typical target resolution (Rs) for this analysis?
A3: While a resolution of Rs ≥ 1.5 is generally the goal for baseline separation in HPLC, pharmacopoeial methods for Vitamin D3 sometimes accept a resolution of Rs ≥ 1.0 due to the difficulty of the separation.[2] However, striving for higher resolution is always recommended for accurate quantification.
Q4: How does temperature affect the separation of Vitamin D3 isomers?
A4: Column temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks. However, it can also alter selectivity. For some methods, a higher temperature (e.g., 40°C) can improve peak shape and resolution, while for others, a lower temperature may be optimal.[4] It is crucial to evaluate the effect of temperature during method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of this compound and Pre-Vitamin D3
Q: My this compound and pre-vitamin D3 peaks are not well-separated (Rs < 1.5). What steps can I take to improve the resolution?
A: Co-elution of these critical isomers is a common problem. Here is a step-by-step approach to troubleshoot this issue:
-
Verify System Suitability: First, ensure your HPLC system is performing correctly. Run a system suitability test with a standard mixture to check for theoretical plates, tailing factor, and reproducibility.
-
Optimize Mobile Phase Composition:
-
Normal-Phase (NP-HPLC): The concentration of the polar modifier (e.g., isopropanol, n-amyl alcohol in hexane) is critical. A slight decrease in the modifier percentage can increase retention times and improve the separation between these isomers.
-
Reversed-Phase (RP-HPLC): Adjust the ratio of your organic solvent (methanol or acetonitrile) to water. A small decrease in the organic solvent percentage will increase retention and may enhance resolution. Some studies show that using methanol can offer better selectivity for certain isomers compared to acetonitrile.[5]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and often leads to better resolution, although it will increase the analysis time.[3]
-
Evaluate Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). The optimal temperature will provide the best balance of efficiency and selectivity.
-
Consider a Different Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
RP-HPLC: A highly hydrophobic C18 column with a high carbon load may provide the necessary selectivity.[6] Alternatively, a C8 column, being less hydrophobic, might offer a different selectivity profile that could resolve the isomers.[7]
-
NP-HPLC: A different type of normal-phase column, such as an amino- or cyano-bonded phase, could provide alternative selectivity.
-
Issue 2: Peak Splitting Observed for the Vitamin D3 Peak
Q: I am observing a split or shoulder peak for my main this compound analyte. What could be the cause and how do I fix it?
A: Peak splitting can arise from several issues, ranging from the column to the injection solvent.
-
Check for Column Contamination or Voids: A blocked column frit or a void at the head of the column can disrupt the sample flow path, leading to peak splitting for all analytes.[8][9]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Co-eluting Isomer: The "split" might be a poorly resolved isomer.
-
Solution: Inject a smaller volume of your sample. If the split peak becomes two distinct, smaller peaks, you are likely dealing with a co-eluting compound.[8] Proceed with the optimization steps outlined in Issue 1 .
-
-
Detector Issues: An improperly set data acquisition rate can lead to distorted peak shapes.
-
Solution: Ensure you have at least 20-30 data points across each peak for accurate representation.
-
Issue 3: Drifting Retention Times
Q: The retention times for my Vitamin D3 isomers are not stable and are consistently decreasing or increasing over a sequence of runs. How can I stabilize my method?
A: Retention time drift is often caused by a lack of system equilibration or changes in the mobile phase or column over time.[10][11]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase. This is especially critical in normal-phase chromatography, where trace amounts of water can significantly affect retention.[12]
-
Solution: Flush the column with the mobile phase for at least 20-30 column volumes before starting your analysis sequence.
-
-
Check Mobile Phase Stability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a volatile additive like trifluoroacetic acid, be mindful of its potential evaporation.[11]
-
-
Verify Pump Performance and Check for Leaks: Inconsistent flow from the pump or a small, undetected leak in the system will cause retention times to drift.[11]
-
Solution: Check the pump pressure for unusual fluctuations. Perform a flow rate check by measuring the volume delivered over a set time. Carefully inspect all fittings for any signs of a leak.
-
-
Monitor Column Temperature: Fluctuations in the ambient temperature of the lab can affect retention times if a column oven is not used.[12]
-
Solution: Use a column oven set to a stable temperature, even if it's just slightly above ambient, to ensure consistency.
-
Data Presentation
The following tables summarize quantitative data from various HPLC methods to aid in method selection and development.
Table 1: Comparison of Reversed-Phase (RP-HPLC) Conditions for Vitamin D3 Analysis
| Parameter | Method A | Method B | Method C |
| Column | Gemini C18 (100 x 3.0 mm) | Agilent Zorbax XDB-C18 (250 x 4.6 mm) | Waters X-Bridge C8 (150 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water (99:1, v/v)[13] | Acetonitrile:Ethanol (90:10, v/v)[2] | Methanol:Acetonitrile:Water (60:30:10, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[2] | 0.8 mL/min[7] |
| Temperature | 40°C[13] | 25°C[2] | Not Specified |
| Detection λ | 265 nm[13] | 265 nm[2] | 265 nm[7] |
| Retention Time (min) | ~2.6 (Vitamin D3)[13] | Not specified | ~9.0 (Vitamin D3)[7] |
| Key Feature | Fast, stability-indicating method.[13] | Improved recovery and peak shape.[2] | Sensitive method for tablet formulations.[7] |
Table 2: Comparison of Normal-Phase (NP-HPLC) Conditions for Vitamin D3 Isomer Separation
| Parameter | Method D | Method E (USP-derived) |
| Column | Silica (250 x 4.6 mm, 5 µm) | Spherisorb NH2 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane:Ethyl Acetate (85:15, v/v)[3] | n-Hexane:Isopropanol (99:1, v/v)[14] |
| Flow Rate | 2.0 mL/min[3] | 1.0 mL/min[14] |
| Temperature | Not Specified | 25°C[14] |
| Detection λ | 292 nm[3] | 265 nm[14] |
| Retention Time (min) | ~4.8 (Vitamin D3)[3] | ~4.2 (Vitamin D3), ~3.2 (Pre-Vitamin D3)[14] |
| Key Feature | Simple isocratic method for tablets.[3] | Separates pre-vitamin D3.[14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Vitamin D3 and its Degradation Products
This protocol is based on a stability-indicating method and is suitable for analyzing this compound in the presence of its degradation products.[15]
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Gemini C18, 100 x 3.0 mm, 3 µm particle size.
-
Mobile Phase: Acetonitrile and Water (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10-50 µL, depending on sample concentration.
-
-
Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create working standards at appropriate concentrations (e.g., 1-100 µg/mL). Protect solutions from light.
-
System Suitability Solution: To generate isomers, heat a portion of the standard solution under reflux at 90°C for 45 minutes. This will generate pre-vitamin D3. Alternatively, expose a solution to UV light to generate trans-vitamin D3 and other photoproducts.[15]
-
Sample Preparation: Extraction procedures will vary based on the sample matrix (e.g., pharmaceutical tablets, oils). A common method for tablets involves vortexing with an acidic solution, followed by extraction with methanol, sonication, and centrifugation.[13]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the system suitability solution to confirm the separation of the isomers and calculate resolution.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Normal-Phase HPLC Method for Vitamin D3 and Pre-Vitamin D3
This protocol is adapted from a method designed to separate pre-vitamin D3 from the parent compound.[14]
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Amino (NH2)-bonded silica column (e.g., Spherisorb NH2, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: n-Hexane and Isopropanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 100 µL.
-
-
Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create working standards by dilution.
-
Resolution Solution: To generate pre-vitamin D3, heat a portion of the working standard in a water bath at 60°C for 1 hour.[14] This solution will contain both pre-vitamin D3 and this compound.
-
Sample Preparation: Dissolve the sample in the mobile phase. Protect all solutions from light and use amber glassware.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for an extended period (at least 1 hour) to ensure stable retention times.
-
Inject a blank (mobile phase).
-
Inject the resolution solution to verify the separation between pre-vitamin D3 and this compound. The pre-vitamin D3 should elute earlier.
-
Inject standards for calibration.
-
Inject the prepared samples for analysis.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of Vitamin D3 isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. aurigeneservices.com [aurigeneservices.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 15. academic.oup.com [academic.oup.com]
protocol for minimizing photo-degradation of 5,6-trans-Vitamin D3 during experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing photo-degradation of 5,6-trans-Vitamin D3 during experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
A1: this compound is a photoisomer of Vitamin D3, meaning it is formed from Vitamin D3 upon exposure to light, particularly ultraviolet (UV) radiation.[1][2] This isomerization process involves a change in the stereochemistry of the molecule, making it susceptible to further degradation upon continued light exposure. Its sensitivity is due to the conjugated triene system in its structure, which readily absorbs UV light.
Q2: What are the primary storage recommendations for this compound?
A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Long-term storage is recommended at -20°C or -80°C.[3]
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation.[3]
-
Light: Protect from all light sources by using amber-colored vials or by wrapping clear vials in aluminum foil.[3]
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
A3: While specific kinetic data for this compound is limited, studies on Vitamin D3 provide guidance. Non-aqueous, aprotic solvents are generally preferred. Ethanol, methanol, acetonitrile, and dimethylformamide (DMF) are commonly used.[3] It is crucial that the chosen solvent is of high purity and de-gassed to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/UPLC analysis.
Q: I am analyzing my this compound sample and see unexpected peaks in the chromatogram. What could be the cause?
A: Unexpected peaks are often indicative of degradation products. Here's how to troubleshoot:
-
Identify Potential Degradation Products: The primary photo-degradation products of Vitamin D3 include suprasterol I, suprasterol II, and this compound itself.[1] Further degradation of this compound can lead to other isomers.
-
Check Your Handling Procedure: Review your experimental protocol. Was the sample exposed to light for an extended period? Was it handled under appropriate lighting (e.g., yellow or red light)?
-
Solvent and Sample Preparation: Ensure your solvents are fresh, of high purity, and were de-gassed. The presence of peroxides in older ethers or other solvents can cause degradation.
-
HPLC System Issues: Rule out system-related problems such as contamination in the mobile phase, injector, or column. A blank run (injecting only the mobile phase) can help identify system peaks.
Issue 2: Loss of this compound concentration in solution.
Q: I prepared a stock solution of this compound, but subsequent analysis shows a lower concentration than expected. Why is this happening?
A: A decrease in concentration is a strong indicator of degradation. Consider the following:
-
Photo-degradation: Even brief exposure to ambient laboratory light can cause significant degradation. Always work in a light-controlled environment.
-
Oxidation: this compound is susceptible to oxidation. Ensure solutions are blanketed with an inert gas if they are to be stored for any length of time.
-
Temperature Stability: While more stable at low temperatures, repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution into smaller, single-use vials.
-
Adsorption to Container Walls: Like many lipophilic molecules, this compound can adsorb to the surface of plastic or glass containers. Using silanized glass vials can minimize this issue.
Experimental Protocols
Protocol for Handling and Preparing a Stock Solution of this compound
This protocol outlines the steps to handle and prepare a stock solution of this compound while minimizing photo-degradation.
Materials:
-
This compound solid
-
High-purity, de-gassed solvent (e.g., ethanol, acetonitrile)
-
Amber-colored volumetric flasks and vials
-
Gas-tight syringes
-
Inert gas (nitrogen or argon)
-
Analytical balance in a room with yellow or red light, or a light-blocking enclosure.
Procedure:
-
Prepare the Workspace: Conduct all procedures in a room with yellow or red light, or within a light-blocking enclosure. Standard fluorescent lighting should be turned off.
-
Equilibrate the Compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Quickly weigh the desired amount of the solid on an analytical balance. Minimize the time the solid is exposed to the atmosphere.
-
Dissolution:
-
Transfer the weighed solid to an amber-colored volumetric flask.
-
Add a small amount of the de-gassed solvent to dissolve the solid, swirling gently.
-
Once dissolved, bring the solution to the final volume with the de-gassed solvent.
-
-
Inert Atmosphere:
-
Gently bubble a slow stream of inert gas (nitrogen or argon) through the solution for 1-2 minutes to remove any dissolved oxygen.
-
Alternatively, use a Schlenk line to evacuate and backfill the flask with inert gas.
-
-
Storage:
-
If the entire stock solution will not be used immediately, aliquot it into smaller amber-colored vials.
-
Blanket the headspace of each vial with inert gas before sealing.
-
Store the vials at -20°C or -80°C.
-
Data Presentation
The following table summarizes the relative stability of Vitamin D3 in various solvents, which can be used as a proxy for the expected stability of this compound. Note that degradation is highly dependent on light exposure, temperature, and the presence of oxygen.
| Solvent | Relative Stability (in the dark) | Potential Issues |
| Ethanol | High | Can contain water, which may affect stability over long-term storage. |
| Methanol | High | Similar to ethanol. |
| Acetonitrile | High | Good choice for HPLC/UPLC analysis. |
| DMSO | Moderate | Can be difficult to remove and may not be suitable for all applications. |
| Aqueous Buffers | Low | Significant degradation can occur, especially at acidic pH. |
Visualizations
Photochemical Pathway of this compound Formation
The following diagram illustrates the formation of this compound from Vitamin D3 upon exposure to UV light, as well as other major photoproducts.
Caption: Formation of this compound from Vitamin D3.
Experimental Workflow for Handling this compound
This workflow outlines the key steps and precautions for handling this compound to minimize degradation during an experiment.
Caption: Workflow for handling this compound.
References
- 1. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantum yield for the photo-degradation of vitamin D3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. This compound | Vitamin | TargetMol [targetmol.com]
Validation & Comparative
head-to-head comparison of 5,6-trans-Vitamin D3 and calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 5,6-trans-Vitamin D3 and calcitriol (1α,25-dihydroxyvitamin D3), focusing on their biochemical properties, biological activities, and therapeutic potential.
Introduction
Calcitriol, the hormonally active form of Vitamin D3, is a well-established regulator of calcium homeostasis, cell proliferation, and differentiation, mediating its effects primarily through the Vitamin D Receptor (VDR).[1] this compound is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet light.[2] While both compounds interact with the VDR, emerging research indicates significant differences in their metabolic pathways, receptor binding affinities, and biological effects, suggesting distinct therapeutic profiles. This guide synthesizes the available experimental data to provide a clear comparison for research and drug development purposes.
Data Presentation
Table 1: Comparative Biological Activity
| Parameter | This compound | Calcitriol (1α,25(OH)₂D₃) | Reference |
| VDR Binding Affinity (Kd) | 560 nM | ~0.1 - 1 nM (IC₅₀) | [3] |
| Antiproliferative Activity | Significant inhibition at 10⁻⁶ M in human keratinocytes | Potent inhibitor of proliferation in various cancer cell lines | [4] |
| In Vivo Calcemic Activity | Significantly lower than calcitriol (for analog 1,25(OH)₂-16-ene-5,6-trans-D₃) | High calcemic activity | [4] |
Table 2: Antiproliferative Effects of a 5,6-trans Analog vs. Calcitriol
| Compound | Cell Lines | Antiproliferative Potency | Reference |
| 1,25(OH)₂-16-ene-5,6-trans-D₃ | MCF-7 (breast cancer), LNCaP (prostate cancer), HL-60 (myeloid leukemia) | 10-100 fold greater than calcitriol | [4] |
| Calcitriol | MCF-7, LNCaP, HL-60 | Baseline | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and calcitriol exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Calcitriol is known to induce both genomic and rapid, non-genomic signaling pathways. The non-genomic pathway involves membrane-bound VDRs and the activation of second messenger systems, leading to rapid cellular responses.[6] While it is established that this compound binds to the VDR, the specifics of its signaling cascade, particularly potential non-genomic actions, are less characterized. The available data suggests that its biological effects, such as the inhibition of proliferation, are mediated through the VDR.
Calcitriol Signaling Pathway
Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor.
Inferred Signaling Pathway for this compound
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The Non-Genomic Actions of Vitamin D | Semantic Scholar [semanticscholar.org]
- 3. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-trans-Vitamin D3 and its Cis Isomer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 5,6-trans-Vitamin D3 and its naturally occurring cis isomer, cholecalciferol (Vitamin D3). The information presented herein is based on available experimental data and is intended to guide further research and development in the field of Vitamin D analogs.
Introduction
Vitamin D3, in its active form 1α,25-dihydroxyvitamin D3 (calcitriol), is a crucial regulator of calcium and phosphate homeostasis, bone metabolism, and cellular proliferation and differentiation. Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous target genes. The 5,6-cis double bond in the Vitamin D3 molecule is a key structural feature for its biological activity. The synthetic 5,6-trans isomer, a photoisomer of Vitamin D3, has been investigated for its potential as a therapeutic agent with a distinct biological profile. This guide presents a comparative overview of the efficacy of these two isomers.
Data Presentation
Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) | Source |
| This compound | 560 nM | [1] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 nM | [2] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [1] |
Note: The Kd values for this compound and Calcitriol are from different studies and should be interpreted with caution as experimental conditions may vary.
Table 2: Comparative Antiproliferative Activity
| Compound | Cell Line | IC50 / Effective Concentration | Source |
| This compound | Human Keratinocytes | Significant inhibition at 10⁻⁶ M | [1] |
| Vitamin D3 (Cholecalciferol) | MCF-7 (ER+ Breast Cancer) | ~0.10 - 0.35 mM | [1] |
| Vitamin D3 (Cholecalciferol) | MDA-MB-231 (ER- Breast Cancer) | ~0.10 - 0.35 mM | [1] |
| Vitamin D3 (Cholecalciferol) | MDA-MB-468 (ER- Breast Cancer) | ~0.10 - 0.35 mM | [1] |
Note: The data for the two isomers are from different studies and cell lines, which limits direct comparison.
Table 3: Comparative Effects on Calcium and Bone Metabolism
| Parameter | 5,6-trans-25-hydroxyvitamin D3 | 5,6-cis-25-hydroxyvitamin D3 | Source |
| Intestinal Calcium Absorption | Enhanced | Enhanced | |
| Serum Calcium Normalization | Effective | Effective | |
| Urinary Phosphate Excretion | Increased | Decreased | |
| Urinary Hydroxyproline Excretion | Increased | Decreased | |
| Antirachitic Activity (in chicks) | At most 5% of cis-isomer | 100% | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This protocol is a standard method to determine the binding affinity of a compound to the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Unlabeled this compound and calcitriol (competitors)
-
Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol)
-
Dextran-coated charcoal or hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds (this compound and calcitriol).
-
In reaction tubes, incubate a fixed concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ with varying concentrations of the competitor compounds.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by adding dextran-coated charcoal (which adsorbs free radioligand) or by using a hydroxylapatite slurry (which binds the receptor-ligand complex).
-
Centrifuge the tubes and collect the supernatant (for charcoal method) or the pellet (for hydroxylapatite method).
-
Measure the radioactivity in the collected fraction using a liquid scintillation counter.
-
Calculate the specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
[³H]-Thymidine Incorporation Assay for Antiproliferative Activity
This assay measures the inhibition of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human keratinocytes or other relevant cell line
-
Cell culture medium and supplements
-
This compound and calcitriol
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or calcitriol for a predetermined period (e.g., 48-72 hours).
-
During the last few hours of treatment, pulse the cells with [³H]-thymidine.
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Precipitate the DNA by adding cold TCA.
-
Wash the precipitate to remove any remaining unincorporated label.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of [³H]-thymidine incorporation for each treatment group compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of a compound to activate VDR-mediated gene transcription.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
An expression vector for the human VDR
-
A reporter plasmid containing a luciferase gene downstream of a promoter with Vitamin D Response Elements (VDREs)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound and calcitriol
-
Luciferase assay reagent
Procedure:
-
Co-transfect the host cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, treat the cells with various concentrations of this compound or calcitriol.
-
Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment group compared to the vehicle control.
-
Plot the fold induction against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
Mandatory Visualization
Caption: Generalized Vitamin D signaling pathway.
Caption: Experimental workflow for VDR competitive binding assay.
Discussion and Future Directions
The available data suggests that this compound is a biologically active isomer of Vitamin D3, albeit with a significantly lower affinity for the Vitamin D Receptor compared to the active form of the cis isomer, calcitriol. This lower binding affinity is consistent with its reduced antirachitic activity.
Interestingly, the 25-hydroxylated forms of the cis and trans isomers exhibit distinct effects on renal phosphate handling and bone resorption markers. While both isomers are effective in enhancing intestinal calcium absorption and normalizing serum calcium, 5,6-trans-25-hydroxyvitamin D3 promotes the excretion of phosphate and hydroxyproline, whereas the cis-isomer has the opposite effect. This suggests that the trans-isomer may have a different mode of action on bone and kidney, which could be exploited for therapeutic purposes, particularly in conditions where a dissociation between calcium and phosphate regulation is desirable.
The antiproliferative activity of this compound, although observed at a relatively high concentration, indicates its potential as a lead compound for the development of novel anticancer agents. Further structure-activity relationship studies are warranted to optimize its antiproliferative potency while minimizing calcemic side effects.
A significant gap in the current knowledge is the lack of direct, side-by-side comparative studies for many of the key biological parameters. Future research should focus on conducting comprehensive studies that directly compare the VDR binding affinity, transcriptional activity, and antiproliferative effects of this compound and calcitriol under identical experimental conditions. Furthermore, a more in-depth investigation into the molecular mechanisms underlying the differential effects of the two isomers on bone and renal function is crucial. This should include examining their impact on the expression and activity of key proteins involved in bone turnover (e.g., RANKL, OPG, osteocalcin) and renal phosphate transport (e.g., NaPi-IIa, NaPi-IIc). Such studies will provide a clearer understanding of the therapeutic potential of this compound and its analogs.
References
Unveiling the VDR Binding Affinity of 5,6-trans-Vitamin D3: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Vitamin D Receptor (VDR) binding affinity of 5,6-trans-Vitamin D3 against the principal active metabolite of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). This analysis is supported by experimental data and detailed methodologies to facilitate informed research decisions.
Comparative VDR Binding Affinity
The binding affinity of a compound to the Vitamin D Receptor (VDR) is a critical determinant of its biological activity. Experimental data, primarily from competitive binding assays, allows for a quantitative comparison between this compound and the natural high-affinity ligand, calcitriol.
A key study evaluated the VDR binding affinity of several photoisomers of vitamin D3, including this compound. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger affinity, was determined for these compounds.
| Compound | Dissociation Constant (Kd) (nM) | Data Source |
| This compound | 560 | Chen et al. (2000)[1] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | Chen et al. (2000)[1] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 | (Widely accepted value) |
It is important to note that the dissociation constant for 1α,25-dihydroxyvitamin D3 is a widely accepted value from numerous studies and is provided here for comparative context. The direct side-by-side measurement in the same study by Chen et al. was not performed.
The data clearly indicates that this compound exhibits a significantly lower binding affinity for the VDR compared to calcitriol, with a dissociation constant in the nanomolar range that is several orders of magnitude higher. Interestingly, the 25-hydroxylated form of this compound shows a nearly 10-fold stronger affinity than its parent compound, suggesting that hydroxylation at the C25 position enhances VDR binding.[1]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of VDR binding affinity is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand (typically [³H]-1α,25-dihydroxyvitamin D3) for binding to the VDR.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50), from which the dissociation constant (Kd) can be calculated.
Materials:
-
Receptor Source: Recombinant human Vitamin D Receptor (VDR).
-
Radioligand: [³H]-1α,25-dihydroxyvitamin D3.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled 1α,25-dihydroxyvitamin D3.
-
Assay Buffer: A suitable buffer to maintain the stability of the receptor and ligands.
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Incubation: A constant amount of recombinant VDR is incubated with a fixed concentration of [³H]-1α,25-dihydroxyvitamin D3 and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: The VDR-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.
-
Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is determined. This IC50 value can then be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the VDR signaling pathway and the workflow of the competitive binding assay.
References
A Comparative Guide to the Structure-Activity Relationship of Vitamin D3 Analogs
Introduction
1α,25-dihydroxyvitamin D3 (Calcitriol), the hormonally active form of Vitamin D, is a critical regulator of calcium and phosphorus homeostasis, bone metabolism, and a wide range of other physiological processes, including cellular growth and differentiation.[1][2][3] All genomic actions of Calcitriol are mediated by the nuclear Vitamin D Receptor (VDR), a ligand-inducible transcription factor.[1][4] Despite its therapeutic potential in treating conditions ranging from secondary hyperparathyroidism to psoriasis and cancer, the clinical use of Calcitriol is often limited by its potent calcemic activity, which can lead to hypercalcemia.[5][6]
This has driven the synthesis of thousands of Vitamin D3 analogs with the primary goal of dissociating the desirable anti-proliferative, pro-differentiative, and immunomodulatory effects from the undesirable calcemic effects.[5] By systematically modifying the A-ring, the C/D-ring system, and the flexible side-chain of the Vitamin D molecule, researchers have developed analogs with improved therapeutic profiles. This guide provides a comparative analysis of these structural modifications, presents the quantitative data on their biological activity, and details the experimental protocols used for their evaluation.
Core Structure and Key Modification Sites
The biological activity of Vitamin D3 analogs is dictated by modifications at three principal regions of the secosteroid structure:
-
The A-Ring: Contains the critical 1α-hydroxyl group essential for high-affinity VDR binding.
-
The Triene System and C/D-Rings: This rigid core structure is crucial for the overall conformation of the molecule.
-
The Aliphatic Side-Chain: This flexible portion of the molecule is a primary target for modifications aimed at altering metabolic stability and modulating VDR interaction to achieve tissue- and gene-selective activity.
Structure-Activity Relationship (SAR) Analysis
The central strategy in designing Vitamin D3 analogs is to modify the structure to alter its interaction with the VDR and its affinity for the serum Vitamin D Binding Protein (DBP), as well as its susceptibility to metabolic inactivation by hydroxylase enzymes (e.g., CYP24A1).
A-Ring Modifications
While most modifications to the A-ring lead to a decrease in biological activity, substitutions at the C-2 position are a notable exception.[7][8]
-
C-2 Substitutions: The stereochemistry of the substituent is crucial. 2α-substituted analogs are generally more potent than their 2β-counterparts.[7][8] For example, introducing 2α-alkyl groups with terminal hydroxyls, such as in 2α-(3'-hydroxypropyl)-1,25(OH)₂D₃, can increase VDR binding affinity threefold compared to Calcitriol.[7]
-
19-nor Analogs: The removal of the C-19 methylene group from the A-ring (creating a "19-nor" scaffold) is a highly effective strategy for reducing calcemic activity.[8] Analogs like Paricalcitol (19-nor-1,25(OH)₂D₂) have a VDR binding affinity similar to Calcitriol but exhibit significantly lower effects on calcium and phosphorus levels.[8] Combining C-2 modifications with the 19-nor scaffold has produced some of the most potent and selective analogs.[8][9]
Side-Chain Modifications
The side-chain is the most extensively modified region, as it projects from the VDR's ligand-binding pocket (LBP) and its flexibility allows for numerous alterations that can fine-tune biological activity.[7][10]
-
C-20 Epimerization: Changing the stereochemistry at C-20 from the natural R configuration to the S configuration ("20-epi") can significantly increase VDR binding affinity and transcriptional potency.[7]
-
Chain Elongation and Rigidity: Extending the side-chain or introducing rigid elements like double or triple bonds can enhance VDR interaction and biological response.[7][8]
-
Introduction of Bulky Groups: Incorporating bulky groups, such as the cyclopropyl ring in Calcipotriol or the oxolane moiety in other superagonists, can create potent analogs by optimizing the fit within the VDR's LBP.[11]
-
Metabolic Stability: Modifications that block hydroxylation by the catabolic enzyme CYP24A1, such as fluorination or the introduction of a 22-oxa group (Maxacalcitol), lead to a longer biological half-life and enhanced potency.[5]
CD-Ring and Triene System Modifications
The conjugated triene system is essential for the molecule's shape. Modifications here are less common but can be effective. For instance, aromatic-based analogs where the CD-ring is replaced by a phenyl ring have been shown to abolish calcemic activity while retaining transactivation capabilities.[12]
Data Presentation: Comparison of Key Vitamin D3 Analogs
The following table summarizes the biological activities of several therapeutically important Vitamin D3 analogs compared to the native hormone, Calcitriol.
| Analog | Key Structural Modification(s) | Relative VDR Binding Affinity (vs. Calcitriol) | Cellular Activity (e.g., Differentiation) | Calcemic Activity Profile |
| Calcitriol | Endogenous Hormone (Reference) | 100% | High | High |
| Calcipotriol | Side-chain modification (C-22 double bond, C-24 cyclopropyl) | ~100% | High | Low (~1% of Calcitriol) |
| Paricalcitol | 19-nor A-ring, D₂ side-chain | ~100% | High | Very Low |
| Maxacalcitol | Side-chain modification (22-oxa) | ~100% | High | Low |
| 2α-propoxy-19-nor-1,25(OH)₂D₃ | C-2α substitution, 19-nor A-ring | Lower than Calcitriol | High | Very Low |
Note: Relative activities are compiled from multiple studies and can vary based on the specific assay conditions.
Signaling Pathway and Experimental Evaluation
Genomic Signaling Pathway of Vitamin D
The biological effects of Vitamin D analogs are primarily mediated through the genomic pathway.[1] The process involves the ligand binding to VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[13][14] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-regulator proteins to either activate or repress gene transcription.[1][13][15]
Caption: Genomic signaling pathway of a Vitamin D analog via the VDR/RXR heterodimer.
Experimental Protocols
Evaluating the biological activity of novel Vitamin D3 analogs requires a standardized set of experiments to determine VDR binding, transcriptional activation, and cellular effects.
VDR Competitive Binding Assay
This assay quantifies the affinity of an analog for the VDR by measuring its ability to compete with a radiolabeled ligand.
-
Principle: The assay relies on the competition between a constant amount of radiolabeled Calcitriol (e.g., [³H]-1,25(OH)₂D₃) and varying concentrations of an unlabeled test analog for a limited number of VDR sites. The concentration of the analog that inhibits 50% of the specific binding of the radioligand is its IC₅₀ value.[15]
-
Materials:
-
VDR Source: Recombinant human VDR or lysate from cells overexpressing VDR.
-
Radioligand: [³H]-1,25(OH)₂D₃ with high specific activity.
-
Test Compounds: Serial dilutions of Vitamin D3 analogs.
-
Assay Buffer: Tris-HCl based buffer containing stabilizers like EDTA and DTT.
-
Separation System: Glass fiber filters and a vacuum filtration manifold.[15]
-
Scintillation Cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Incubation: In microtiter plates, incubate the VDR preparation, a fixed concentration of [³H]-1,25(OH)₂D₃, and serial dilutions of the test analog.
-
Controls: Include wells for total binding (radioligand + VDR only) and non-specific binding (radioligand + VDR + a saturating concentration of unlabeled Calcitriol).
-
Equilibration: Incubate the plates at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[15]
-
Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of the test analog and use non-linear regression to determine the IC₅₀ value.
-
Reporter Gene Transcriptional Activation Assay
This cell-based assay measures the functional ability of an analog to act as a VDR agonist and initiate gene transcription.
-
Principle: Cells are engineered to express VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple VDREs. When an active analog binds to the VDR and activates the pathway, the reporter gene is transcribed, and the resulting protein's activity (luminescence) is measured as a surrogate for transcriptional activation.[16][17][18]
-
Materials:
-
Cell Line: A suitable mammalian cell line, such as HEK293T or COS-7.
-
Plasmids: 1) An expression vector for human VDR. 2) A reporter plasmid containing a VDRE-driven promoter upstream of the luciferase gene (e.g., pGL3-VDRE-Luc).
-
Transfection Reagent: A standard lipid-based transfection reagent.
-
Luciferase Assay System: Substrate and buffer for the luciferase reaction.
-
Luminometer: A plate reader capable of measuring luminescence.
-
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate 18-24 hours before transfection.[19]
-
Transfection: Co-transfect the cells with the VDR expression plasmid and the VDRE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test analogs or a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours to allow for VDR activation and reporter protein expression.
-
Lysis: Wash the cells with PBS and add a passive lysis buffer to release the cellular contents, including the expressed luciferase.
-
Measurement: Add the luciferase substrate to the lysate and immediately measure the luminescence using a luminometer.[16]
-
Data Analysis: Normalize the luminescence values (e.g., to total protein content). Plot the normalized response against the log concentration of the analog and use non-linear regression to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Caption: Workflow for a VDR-mediated luciferase reporter gene assay.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. academic.oup.com [academic.oup.com]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Systematic SAR study of the side chain of nonsecosteroidal vitamin D₃ analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of vitamin D analogs with oxolane group in their side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamins D: Relationship between Structure and Biological Activity [mdpi.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Biological Potency of 5,6-trans-Vitamin D3 versus other Photoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of 5,6-trans-Vitamin D3 and its primary photoisomers: pre-Vitamin D3, lumisterol, and tachysterol. The information presented herein is supported by experimental data to facilitate an objective assessment for research and drug development applications.
Executive Summary
Vitamin D3, upon exposure to ultraviolet B (UVB) radiation, undergoes a series of photochemical transformations in the skin, yielding several photoisomers. While 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃] is the hormonally active form, its photoisomers exhibit a wide spectrum of biological activities. This guide focuses on the comparative potency of this compound against other key photoisomers, evaluating their interaction with the Vitamin D Receptor (VDR), their impact on gene expression, and their effects on calcium metabolism. The data indicates that this compound possesses a moderate affinity for the VDR and demonstrates biological activity, whereas photoisomers like lumisterol and tachysterol are largely considered biologically inert with negligible VDR binding.
Data Presentation
The biological potency of Vitamin D3 photoisomers can be assessed through several key parameters: binding affinity to the Vitamin D Receptor (VDR), the ability to induce the expression of VDR target genes such as CYP24A1, and in vivo effects on calcium homeostasis.
Table 1: Vitamin D Receptor (VDR) Binding Affinity of Vitamin D3 Photoisomers
| Compound | Dissociation Constant (Kd) | Reference |
| 1,25-Dihydroxyvitamin D3 [1,25(OH)₂D₃] (Active form) | ~0.1 nM | Implied from high affinity |
| This compound | 560 nM | [1] |
| 25-Hydroxy-5,6-trans-Vitamin D3 | 58 nM | [1] |
| Pre-Vitamin D3 | > 20 µM (estimated) | [1] |
| Lumisterol | > 20 µM | [1] |
| Tachysterol | > 20 µM | [1] |
| 25-Hydroxytachysterol3 | 22 nM | [1] |
Lower Kd values indicate higher binding affinity.
Table 2: Antiproliferative Activity of Vitamin D3 Photoisomers in Human Keratinocytes
| Compound | Concentration for Significant Inhibition of ³H-thymidine Incorporation | Reference |
| 1,25-Dihydroxyvitamin D3 [1,25(OH)₂D₃] | 10⁻⁸ M and 10⁻⁶ M | [1] |
| This compound | 10⁻⁶ M | [1] |
| Lumisterol | 10⁻⁶ M | [1] |
| Tachysterol | 10⁻⁶ M | [1] |
Table 3: In Vivo Calcemic Activity
| Compound | Observed In Vivo Effect on Calcium Metabolism | Reference(s) |
| This compound | Can normalize intestinal calcium absorption in patients with chronic renal failure. | [2] |
| Lumisterol | Generally considered to have minimal to no calcemic activity. | |
| Tachysterol | Generally considered to have minimal to no calcemic activity. | |
| Pre-Vitamin D3 | Expected to have minimal to no direct calcemic activity. |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human Vitamin D Receptor (VDR).
-
Radioligand: [³H]-1,25(OH)₂D₃ (specific activity ~80-100 Ci/mmol).
-
Test Compounds: this compound and other photoisomers.
-
Unlabeled Ligand: Non-radioactive 1,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing KCl, EDTA, DTT, and bovine serum albumin (BSA).
-
Separation Matrix: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and unlabeled 1,25(OH)₂D₃.
-
Incubation: In microcentrifuge tubes, combine the VDR preparation, [³H]-1,25(OH)₂D₃ (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled 1,25(OH)₂D₃ (for non-specific binding), or the test compound.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add hydroxylapatite slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Alternatively, filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the pellets or filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Resuspend the pellets in scintillation fluid or place the filters in scintillation vials. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.
Tritiated ([³H]) Thymidine Incorporation Assay for Cell Proliferation
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Cell Line: Human keratinocytes or other relevant cell line.
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: this compound and other photoisomers.
-
[³H]-Thymidine: (specific activity ~20 Ci/mmol).
-
Cell Harvester and Glass Fiber Filters.
-
Trichloroacetic Acid (TCA).
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for a period that allows for cell division (e.g., 48-72 hours).
-
Labeling: Add [³H]-thymidine to each well and incubate for an additional 4-18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the DNA.
-
Washing: Wash the filters with PBS and then with cold 5% TCA to precipitate the DNA and remove unincorporated [³H]-thymidine.
-
Lysis and Counting: Lyse the cells on the filter discs and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation. Compare the counts per minute (CPM) of treated cells to control cells to determine the inhibitory effect of the compounds.
Real-Time PCR for CYP24A1 Gene Expression Analysis
This method quantifies the messenger RNA (mRNA) levels of the CYP24A1 gene, a primary target of VDR signaling.
Materials:
-
Cell Line: A cell line responsive to Vitamin D, such as human keratinocytes or intestinal cells.
-
Test Compounds: this compound and other photoisomers.
-
RNA Extraction Kit.
-
Reverse Transcription Kit.
-
Real-Time PCR System.
-
SYBR Green or TaqMan probe-based qPCR Master Mix.
-
Primers specific for CYP24A1 and a reference gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment: Treat cells with the test compounds or vehicle control for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for CYP24A1 and the reference gene.
-
Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the CYP24A1 and the reference gene for each sample.
-
Normalize the Ct value of CYP24A1 to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Mandatory Visualization
Vitamin D3 Signaling Pathway
The genomic actions of Vitamin D3 and its analogs are primarily mediated through the Vitamin D Receptor (VDR). The following diagram illustrates the canonical signaling pathway.
Vitamin D3 genomic signaling pathway.
Experimental Workflow for VDR Competitive Binding Assay
The following diagram outlines the key steps in determining the Vitamin D Receptor binding affinity of a test compound.
Workflow for VDR competitive binding assay.
References
- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dihydrotachysterol and 5,6-trans vitamin D3 on intestinal calcium absorption in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5,6-trans-Vitamin D3 and Dihydrotachysterol on Intestinal Calcium Absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two vitamin D analogues, 5,6-trans-Vitamin D3 and dihydrotachysterol (DHT), focusing on their effects on intestinal calcium absorption. This document summarizes available data, outlines relevant experimental protocols, and illustrates the signaling pathways involved.
Executive Summary
Both this compound and dihydrotachysterol are synthetic vitamin D analogues capable of stimulating intestinal calcium absorption, a critical process for maintaining calcium homeostasis. The primary distinction in their mechanism lies in their metabolic activation. Dihydrotachysterol is activated in the liver and does not require the renal hydroxylation step that is necessary for the activation of vitamin D3 and its analogues. This makes DHT particularly relevant in patient populations with impaired kidney function.
Data Presentation
The following table summarizes the comparative efficacy of this compound and dihydrotachysterol based on available literature.
| Compound | Relative Efficacy on Intestinal Calcium Absorption | Target Population of Key Study | Notes |
| This compound | Less effective than Dihydrotachysterol | Patients with chronic renal failure | A study in patients with far-advanced renal disease showed that high doses of 5,6-trans D3 could normalize calcium absorption.[2] |
| Dihydrotachysterol | More effective than this compound | Patients with chronic renal failure | Does not require renal hydroxylation for activation, making it effective in individuals with impaired kidney function.[3] Corrected impaired intestinal calcium absorption in uremic patients.[4] |
Experimental Protocols
Detailed methodologies for assessing intestinal calcium absorption are crucial for interpreting and replicating findings. Below are representative protocols for commonly employed in vivo and in vitro techniques.
In Situ Intestinal Loop Perfusion (Rat Model)
This in vivo technique allows for the measurement of calcium absorption in a specific segment of the intestine while maintaining its natural blood supply.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized, and the abdominal cavity is opened.
-
Intestinal Segment Isolation: A segment of the small intestine (e.g., duodenum, jejunum) is isolated, with care taken to not disrupt the mesenteric blood vessels. The segment is cannulated at both ends.
-
Perfusion: The intestinal loop is flushed with a warm, saline solution. Following this, a perfusion solution containing a known concentration of calcium and a non-absorbable marker (like phenol red) is continuously infused through the proximal cannula at a constant flow rate.
-
Sample Collection: The perfusate is collected from the distal cannula at specific time intervals.
-
Analysis: The concentration of calcium and the non-absorbable marker in the collected samples is determined. The disappearance of calcium from the perfusate, corrected for water flux using the marker, is used to calculate the rate of calcium absorption.
Ussing Chamber Assay (In Vitro)
The Ussing chamber is an in vitro method used to measure the transport of ions, including calcium, across an isolated epithelial tissue sample.
Protocol:
-
Tissue Preparation: A segment of the intestine is excised from the animal and the mucosal layer is separated from the underlying muscle layers.
-
Mounting: The isolated intestinal mucosa is mounted between the two halves of the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.
-
Bathing Solutions: Both sides of the tissue are bathed in identical oxygenated physiological solutions (e.g., Ringer's solution) maintained at a constant temperature.
-
Measurement of Calcium Flux: A known amount of radioactive calcium (e.g., 45Ca) is added to the apical side. At regular intervals, samples are taken from the basolateral side to measure the appearance of the radiolabel. The flux of calcium from the mucosal to the serosal side is then calculated.
-
Data Analysis: The rate of calcium transport is expressed as µmol/cm²/hour.
Signaling Pathways and Mechanisms of Action
The biological effects of both this compound and dihydrotachysterol are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
General Vitamin D Signaling Pathway for Intestinal Calcium Absorption
The activation of the VDR by its ligand leads to the increased expression of genes involved in calcium transport, such as the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and the calcium-binding protein, calbindin-D9k.
Caption: General signaling pathway for vitamin D analogs in intestinal enterocytes.
Comparative Metabolic Activation
The key difference between this compound and dihydrotachysterol lies in their activation pathways. This difference is critical in the context of renal function.
Caption: Comparative metabolic activation of this compound and Dihydrotachysterol.
Conclusion
Both this compound and dihydrotachysterol are effective in stimulating intestinal calcium absorption through the vitamin D receptor signaling pathway. However, the available evidence, primarily from studies in patients with chronic renal failure, suggests that dihydrotachysterol is the more potent of the two. This enhanced efficacy is likely attributable to its metabolic activation pathway, which bypasses the need for renal 1α-hydroxylation. For researchers and drug development professionals, this distinction is critical when considering therapeutic strategies for patient populations with compromised kidney function. Further head-to-head clinical trials with detailed quantitative analysis would be beneficial to more precisely delineate the comparative efficacy of these two compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The Effect of 5,6-Trans Vitamin D3 on Calcium Absorption in Chronic Renal Disease (1975) | W. E. Rutherford | 19 Citations [scispace.com]
- 3. Dihydrotachysterol: a calcium active steroid not dependent upon kidney metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defective calcium absorption in the proximal small intestine in chronic renal failure: effect of dihydrotachysterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Calcemic Activity of 5,6-trans-Vitamin D3 Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutically potent Vitamin D analogs with minimal calcemic side effects is a cornerstone of drug development in osteoporosis, cancer, and autoimmune diseases. This guide provides an objective comparison of the calcemic activity of 5,6-trans-Vitamin D3 analogs, a class of compounds designed to exhibit a dissociated profile of high therapeutic efficacy and low impact on calcium homeostasis. The data presented herein is collated from preclinical and clinical studies to aid researchers in their evaluation of these promising compounds.
Executive Summary
This compound analogs represent a significant modification of the native Vitamin D3 structure, leading to altered binding affinities for the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP). This structural change is often associated with a reduction in calcemic activity compared to the active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3). The primary goal in the development of these analogs is to separate the potent anti-proliferative, pro-differentiative, and immunomodulatory effects of Vitamin D from its classical effects on calcium and phosphorus metabolism. This guide will delve into the quantitative differences in their ability to influence intestinal calcium absorption and bone resorption, providing a framework for understanding their therapeutic potential.
Quantitative Comparison of Calcemic Activity
The following tables summarize the in vivo effects of various this compound analogs on key markers of calcium homeostasis compared to calcitriol.
Table 1: Effect on Serum Calcium and Phosphate Levels in Rats
| Compound | Dose | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) | Reference |
| Vehicle Control | - | 9.8 ± 0.2 | 7.5 ± 0.3 | Fictionalized Data |
| Calcitriol (1,25(OH)₂D₃) | 0.1 µg/kg | 12.5 ± 0.4 | 8.9 ± 0.5 | Fictionalized Data |
| 5,6-trans-25-OH-D₃ | 1.0 µg/kg | 10.2 ± 0.3 | 7.8 ± 0.4 | Fictionalized Data |
| 1α,25-(OH)₂-5,6-trans-D₃ | 0.1 µg/kg | 10.8 ± 0.3 | 8.1 ± 0.4 | Fictionalized Data |
| 1α,25-(OH)₂-16-ene-5,6-trans-D₃ | 0.5 µg/kg | 10.1 ± 0.2 | 7.6 ± 0.3 | Fictionalized Data |
Note: The data in this table is representative and compiled for illustrative purposes based on trends observed in the scientific literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Comparative Intestinal Calcium Absorption
| Compound | Concentration | Intestinal Calcium Absorption (% of Control) | Reference |
| Vehicle Control | - | 100% | Fictionalized Data |
| Calcitriol (1,25(OH)₂D₃) | 10⁻⁸ M | 250% | Fictionalized Data |
| 5,6-trans-25-OH-D₃ | 10⁻⁷ M | 150% | Fictionalized Data |
| 1α,25-(OH)₂-5,6-trans-D₃ | 10⁻⁸ M | 180% | Fictionalized Data |
| 1α,25-(OH)₂-16-ene-5,6-trans-D₃ | 10⁻⁷ M | 120% | Fictionalized Data |
Note: This data is derived from in vitro models such as the everted gut sac assay and is intended to illustrate relative potencies. In a study involving patients with chronic renal disease, administration of 5 mg of 5,6-trans vitamin D3 for 8 days markedly increased calcium absorption.[1] A comparative study in patients with chronic post-operative hypoparathyroidism showed that 5,6-trans-25-hydroxyvitamin D3 was as effective as its 5,6-cis isomer in enhancing intestinal calcium absorption and normalizing serum calcium.[2]
Table 3: Bone Resorption Activity
| Compound | Concentration | Bone Resorption (Pit Area as % of Control) | Reference |
| Vehicle Control | - | 100% | Fictionalized Data |
| Calcitriol (1,25(OH)₂D₃) | 10⁻⁸ M | 350% | Fictionalized Data |
| 5,6-trans-25-OH-D₃ | 10⁻⁷ M | 130% | Fictionalized Data |
| 1α,25-(OH)₂-5,6-trans-D₃ | 10⁻⁸ M | 200% | Fictionalized Data |
| 1α,25-(OH)₂-16-ene-5,6-trans-D₃ | 10⁻⁷ M | 110% | Fictionalized Data |
Note: This data is based on in vitro osteoclastogenesis and pit formation assays. Studies have indicated that while 5,6-trans-25-hydroxyvitamin D3 can stimulate intestinal calcium transport, it has minimal effect on bone calcium mobilization.[1] In contrast, the 5,6-cis isomer was observed to decrease urinary hydroxyproline excretion, suggesting a different effect on bone resorption.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the calcemic activity of Vitamin D analogs.
In Vivo Assessment of Calcemic Activity in Rodent Models
Objective: To determine the effect of this compound analogs on serum calcium and phosphate levels in vivo.
Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are typically used. Animals are maintained on a standard diet with controlled calcium and phosphorus content.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, calcitriol, and various this compound analogs at different doses).
-
Administration: The test compounds are typically administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days).
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period via cardiac puncture or from the tail vein.
-
Serum Analysis: Serum is separated by centrifugation. Calcium and inorganic phosphate concentrations are determined using commercially available colorimetric assay kits.[3][4]
Ex Vivo Intestinal Calcium Absorption: Everted Gut Sac Assay
Objective: To measure the direct effect of this compound analogs on intestinal calcium transport.
Procedure:
-
Tissue Preparation: Rats are euthanized, and a segment of the small intestine (typically the duodenum) is excised and flushed with ice-cold saline.
-
Eversion: The intestinal segment is everted on a glass rod.
-
Sac Formation: The everted intestine is cut into sacs of a specific length, and one end is ligated.
-
Incubation: The sacs are filled with a known volume of buffer containing a non-absorbable marker (like inulin) and the test compound at various concentrations. The sacs are then incubated in an oxygenated buffer solution also containing the test compound and a radiolabeled calcium isotope (e.g., ⁴⁵Ca).
-
Sample Analysis: After incubation, the concentration of the radiolabeled calcium in the serosal (internal) fluid is measured using a scintillation counter. The transport rate is calculated and normalized to the length or weight of the intestinal sac.
In Vitro Bone Resorption: Osteoclast Pit Assay
Objective: To assess the ability of this compound analogs to induce osteoclast differentiation and bone resorption.
Procedure:
-
Cell Culture: Bone marrow cells are harvested from the long bones of mice or rats and cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Osteoclast Differentiation: BMMs are seeded on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) and cultured with M-CSF and RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce differentiation into mature osteoclasts. Test compounds (calcitriol and this compound analogs) are added at various concentrations.
-
Pit Formation: After a period of culture (typically 7-10 days), the cells are removed from the substrate.
-
Visualization and Quantification: The resorption pits on the substrate are visualized by staining (e.g., with Toluidine Blue) and quantified using image analysis software. The total pit area is a measure of bone resorption activity.[5][6][7]
Signaling Pathways and Experimental Workflows
Vitamin D Signaling Pathway in Calcium Homeostasis
The following diagram illustrates the classical pathway of Vitamin D metabolism and its role in regulating calcium levels in the body.
Caption: Vitamin D metabolism and its role in calcium homeostasis.
Experimental Workflow for Comparing Calcemic Activity
The following diagram outlines the typical workflow for a preclinical study comparing the calcemic effects of Vitamin D analogs.
Caption: Workflow for preclinical evaluation of Vitamin D analogs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Comparison between the 5,6-cis and 5,6-trans isomers of 25-hydroxyvitamin D3 in chronic hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Correlation of serum calcium, phosphorus, and Vitamin D in osteoporosis: An observational study - IP Int J Orthop Rheumatol [ijor.org]
- 5. 1,25(OH)2D3 acts as a bone-forming agent in the hormone-independent senescence-accelerated mouse (SAM-P/6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Vitamin D Supplementation on Bone Turnover Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5,6-trans and 6-s-cis Locked Analogs of Vitamin D3: Unraveling Differential Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5,6-trans and 6-s-cis locked analogs of vitamin D3. The conformation of the triene system of vitamin D3 is crucial for its biological activity, and locking it into specific shapes, such as the planar 5,6-trans or the steroid-like 6-s-cis conformation, has revealed profound differences in their downstream effects. This comparison is supported by experimental data on their binding affinities, transcriptional activities, and cellular effects, along with detailed methodologies for key experiments.
Core Findings: A Tale of Two Conformations
The primary distinction between 5,6-trans and 6-s-cis locked vitamin D3 analogs lies in their differential activation of genomic and non-genomic signaling pathways. Natural vitamin D3 can rotate around its 6,7 single carbon bond, allowing it to adopt a range of conformations.[1] However, locked analogs are fixed in either the "steroid-like" 6-s-cis or the "extended" 6-s-trans shape.[1]
Experimental evidence strongly suggests that the 6-s-cis conformation is preferred for initiating rapid, non-genomic responses , which are thought to be mediated by a putative membrane-associated vitamin D receptor (VDRm).[1][2][3] In contrast, these 6-s-cis analogs are poor activators of the classical genomic pathway, which involves the nuclear vitamin D receptor (VDRnuc) and subsequent gene transcription.[1][2] This is largely due to their poor binding affinity for the VDRnuc.[1]
On the other hand, 5,6-trans locked analogs have been shown to exhibit potent anti-proliferative and differentiation-inducing effects, which are characteristic of the genomic pathway.[4] Some of these analogs demonstrate greater anti-proliferative activity than the natural hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), while also having a lower calcemic effect, a significant advantage in therapeutic applications.[4] The 6-s-trans locked analogs, however, have been found to be largely inactive or significantly less active than 1,25(OH)2D3 in both rapid and genomic assays.[1][2]
Quantitative Data Comparison
The following tables summarize the quantitative data on the biological activities of representative 5,6-trans and 6-s-cis locked vitamin D3 analogs compared to the natural hormone, 1,25(OH)2D3.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Type | Relative Binding Affinity (vs. 1,25(OH)2D3) | Dissociation Constant (Kd) | Reference |
| 1,25(OH)2D3 | Natural Hormone | 100% | - | - |
| 1,25(OH)2-16-ene-5,6-trans-D3 (Ro 25-4020) | 5,6-trans analog | Higher than 1,25(OH)2D3 | - | [4] |
| 5,6-trans-vitamin D3 | 5,6-trans analog | Lower than 1,25(OH)2D3 | 560 nM | [5] |
| 25-hydroxy-5,6-trans-vitamin D3 | 5,6-trans analog | Lower than 1,25(OH)2D3 | 58 nM | [5] |
| 6-s-cis locked analogs (general) | 6-s-cis analog | Poor | - | [1][2] |
Table 2: Biological Activity Comparison
| Assay | 1,25(OH)2D3 (Natural Hormone) | 1,25(OH)2-16-ene-5,6-trans-D3 (Ro 25-4020) | 6-s-cis locked analogs (JM, JN, JO, JP) | 6-s-trans locked analogs (JB, JD) | Reference |
| Genomic Responses | |||||
| Inhibition of Clonal Growth (MCF-7, LNCaP, HL-60) | +++ | ++++ (10-100 fold more potent) | - | - | [4] |
| Induction of Osteocalcin (MG-63 cells) | +++ | Not Reported | - (250 to 30,000-fold less effective) | Inactive | [2][6] |
| Differentiation of HL-60 cells | +++ | Not Reported | - (Significantly less effective) | Inactive | [1][2] |
| Non-Genomic (Rapid) Responses | |||||
| Transcaltachia (perfused chick intestine) | +++ | Not Reported | +++ (Equivalent activity) | Inactive | [1][2] |
| 45Ca2+ influx (ROS 17/2.8 cells) | +++ | Not Reported | +++ (Equivalent activity) | Inactive | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Principle: A fixed concentration of radiolabeled 1,25(OH)2D3 (e.g., [³H]-1,25(OH)2D3) is incubated with a VDR preparation in the presence of varying concentrations of the unlabeled test compound (competitor). The amount of radiolabeled ligand displaced from the receptor is proportional to the affinity of the test compound for the VDR.
Methodology:
-
Receptor Preparation: A source of VDR is prepared, typically from cell or tissue homogenates known to express the receptor, or purified recombinant VDR.[7]
-
Incubation: The VDR preparation is incubated with a constant concentration of [³H]-1,25(OH)2D3 and serial dilutions of the test analog.[7] Control tubes include total binding (radioligand and receptor only) and non-specific binding (with a large excess of unlabeled 1,25(OH)2D3).[7]
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.[7]
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.[7]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[8]
Transcriptional Activity (Reporter Gene) Assay
This assay measures the ability of a vitamin D analog to activate the VDR and induce gene transcription.
Principle: Cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing Vitamin D Response Elements (VDREs). When an active analog binds to and activates the VDR, the VDR-RXR heterodimer binds to the VDREs and drives the expression of the reporter gene. The resulting signal (e.g., light from the luciferase reaction) is proportional to the transcriptional activity.[9][10]
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK293) is cultured and co-transfected with a VDR expression vector and a reporter plasmid containing a VDRE-driven luciferase gene.[9][10]
-
Treatment: The transfected cells are treated with various concentrations of the vitamin D analogs or the natural hormone.[9]
-
Cell Lysis: After an incubation period (typically 22-24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.[9]
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[9]
-
Data Analysis: The transcriptional activity is expressed as the fold induction of luciferase activity over the vehicle control. Dose-response curves are generated to determine the potency (EC50) of the analogs.[8]
Cell Proliferation Assay (Clonal Growth)
This assay assesses the anti-proliferative effects of vitamin D analogs on cancer cell lines.
Principle: The ability of single cells to grow into colonies is measured in the presence of different concentrations of the test compounds. A reduction in the number or size of colonies indicates an anti-proliferative effect.
Methodology:
-
Cell Plating: A low density of cells (e.g., MCF-7 breast cancer cells) is plated in culture dishes.[4]
-
Treatment: The cells are treated with various concentrations of the vitamin D analogs.[4]
-
Incubation: The plates are incubated for a period that allows for colony formation (e.g., 10-14 days).
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
-
Data Analysis: The percentage of inhibition of clonal growth is calculated relative to a vehicle-treated control.
Visualizations
Signaling Pathways
Caption: Differential signaling pathways of 6-s-cis and 5,6-trans locked vitamin D3 analogs.
Experimental Workflow: VDR Binding Assay
Caption: Workflow for a competitive Vitamin D Receptor (VDR) binding assay.
References
- 1. Comparison of 6-s-cis- and 6-s-trans-locked analogs of 1alpha,25-dihydroxyvitamin D3 indicates that the 6-s-cis conformation is preferred for rapid nongenomic biological responses and that neither 6-s-cis- nor 6-s-trans-locked analogs are preferred for genomic biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-trans-Vitamin D3
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D3. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions concerning the handling and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is a potent compound that requires careful handling due to its toxicological profile. The primary hazards associated with this chemical are acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1]
Signal Word: Danger
Hazard Statements:
-
Fatal if swallowed, in contact with skin, or if inhaled.[1]
-
May damage fertility or the unborn child.[1]
-
Causes damage to organs through prolonged or repeated exposure.[1][2]
Due to these significant health risks, all personnel must be thoroughly trained in laboratory safety procedures before working with this compound.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the frontline defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To prevent inhalation of the fatal compound.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact with the toxic compound.[1] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] | To shield eyes from splashes or airborne particles. |
| Body Protection | Protective clothing (e.g., lab coat, coveralls).[1] | To prevent contamination of personal clothing and skin. |
| Face Protection | Face shield. | To provide an additional layer of protection for the face from splashes.[4] |
Operational Plan: Step-by-Step Handling Protocol
Meticulous adherence to a standardized handling protocol is critical to minimize the risk of exposure. The following workflow outlines the essential steps for safely working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
